Technical Documentation Center

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride
  • CAS: 1354940-93-4

Core Science & Biosynthesis

Foundational

Technical Profile: 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride

Executive Summary 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (also known as 6-amino-5-azaindole hydrochloride) is a high-value heterocyclic intermediate used primarily in the synthesis of type I and type II kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (also known as 6-amino-5-azaindole hydrochloride) is a high-value heterocyclic intermediate used primarily in the synthesis of type I and type II kinase inhibitors.[1] As a bioisostere of the indole and purine scaffolds, the 5-azaindole core offers distinct hydrogen-bonding capabilities and improved aqueous solubility profiles compared to its carbocyclic analogs. This compound serves as a critical nucleophilic building block in the development of therapeutics targeting BRAF, MPS1 (TTK), and PDE4B, where the C6-amine provides a vector for extending into the solvent-exposed regions of the ATP-binding pocket.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The following data characterizes the hydrochloride salt form, which is the preferred species for storage and handling due to enhanced stability against oxidation compared to the free base.

PropertySpecification
Chemical Name 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride
Common Synonyms 6-Amino-5-azaindole HCl; 5-Azaindol-6-amine HCl
CAS Number 1354940-93-4 (HCl salt); 1015609-67-2 (Free base)
Molecular Formula C₇H₈ClN₃
Molecular Weight 169.61 g/mol (HCl salt); 133.15 g/mol (Free base)
Appearance White to beige/light orange crystalline solid
Solubility Soluble in DMSO (>50 mg/mL), Methanol, Water
Melting Point >250 °C (decomposes)
Acidity (pKa) ~5.8 (Pyridine N), ~16.5 (Pyrrole NH) [Predicted]
SMILES Cl.Nc1cnc2cc[nH]c2c1
Structural Analysis & Protonation

The 1H-pyrrolo[3,2-b]pyridine scaffold features a fused 5,6-bicyclic system. In the hydrochloride form, the protonation typically occurs at the most basic site: the pyridine nitrogen (N4 position). This protonation significantly alters the electron density of the ring, deactivating it towards electrophilic aromatic substitution but enhancing the stability of the amine group against air oxidation.

G cluster_0 Structural Dynamics cluster_1 Reactivity Profile struct 1H-Pyrrolo[3,2-b]pyridin-6-amine (Free Base) salt Hydrochloride Salt (Protonated at N4) struct->salt + HCl (Stabilization) n_pyrrole Pyrrole NH (N1) H-Bond Donor pKa ~16.5 struct->n_pyrrole amine Exocyclic Amine (C6-NH2) Primary Nucleophile Ligand Attachment struct->amine n_pyridine Pyridine N (N4) H-Bond Acceptor Protonation Site salt->n_pyridine

Figure 1: Structural dynamics and reactive sites of the 5-azaindole scaffold.

Handling, Stability & Safety (E-E-A-T)

Storage Protocols
  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.

  • Temperature: Long-term storage at -20°C is recommended to prevent slow oxidative darkening (formation of quinoid impurities).

  • Light Sensitivity: Protect from light; amber vials are mandatory.

Safety Profile (GHS Classifications)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • PPE: Nitrile gloves, safety goggles, and a fume hood are required. The dust is irritating to the respiratory tract; avoid generating aerosols.

Experimental Protocol: Amide Coupling for Kinase Inhibitor Synthesis

This protocol describes the coupling of 1H-pyrrolo[3,2-b]pyridin-6-amine HCl with a carboxylic acid (R-COOH) to form an amide bond. This is a standard workflow for generating ATP-competitive kinase inhibitors.

Objective: Synthesize N-(1H-pyrrolo[3,2-b]pyridin-6-yl)amide derivatives.

Reagents
  • 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv) [Coupling Agent]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv) [Base]

  • DMF (Dimethylformamide) [Solvent, Anhydrous]

Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.5 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to generate the activated ester.

  • Free-Basing In Situ: In a separate vial, suspend the 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl (1.0 equiv) in a minimal amount of DMF. Add the remaining DIPEA (2.0 equiv) to neutralize the HCl salt and liberate the nucleophilic amine. Note: The suspension should clarify as the free base dissolves.

  • Coupling: Transfer the amine solution dropwise into the activated acid solution.

  • Reaction: Stir the mixture at 40°C–60°C for 4–16 hours. Monitor reaction progress by LC-MS (Look for [M+H]+ corresponding to Product).

    • Technical Insight: The C6-amine on the electron-deficient pyridine ring is less nucleophilic than a standard aniline. Mild heating (40-60°C) is often required to drive the reaction to completion.

  • Workup: Dilute the reaction mixture with EtOAc and wash with saturated NaHCO₃ (x2) and Brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient, typically 0-10% MeOH) or preparative HPLC if the product is polar.

ReactionScheme start Start: 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl neutralize Step 1: Neutralization (DIPEA, DMF) Liberates reactive -NH2 start->neutralize coupling Step 3: Coupling (40-60°C, 4-16h) neutralize->coupling activate Step 2: Acid Activation (R-COOH + HATU) Forms Active Ester activate->coupling product Product: Kinase Inhibitor Scaffold coupling->product Workup & Purification

Figure 2: Synthetic workflow for amide coupling using the HCl salt.

Analytical Characterization (Expected Data)

When characterizing the free base or coupled product in DMSO-d6, look for these diagnostic signals:

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 11.2–11.5 ppm (s, 1H): Pyrrole N-H (Broad singlet, exchangeable with D₂O).

    • δ 8.1–8.3 ppm (d, 1H): Pyridine C2-H (Deshielded by adjacent N).

    • δ 7.4–7.6 ppm (m, 1H): Pyrrole C2-H.

    • δ 6.4–6.6 ppm (m, 1H): Pyrrole C3-H.

    • δ 5.5–6.0 ppm (s, 2H): Exocyclic Amine -NH₂ (If unreacted). Note: In the HCl salt, these protons may appear as a broad signal downfield (7–9 ppm) due to ammonium formation.

  • LC-MS:

    • ESI+: Shows dominant peak at [M+H]⁺ = 134.15 (Free base mass). The HCl salt will dissociate in the MS source.

References

  • PubChem Compound Summary. "1H-Pyrrolo[3,2-b]pyridin-6-amine". National Center for Biotechnology Information. Link

  • Sigma-Aldrich. "1H-Pyrrolo[3,2-b]pyridin-6-amine AldrichCPR". Product Specification & Safety Data. Link

  • Journal of Medicinal Chemistry. "Discovery of Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives as PDE4B Inhibitors". (Analogous scaffold reactivity). Link

  • BenchChem. "1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride Properties". Link

Sources

Exploratory

Technical Whitepaper: 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride

The following technical guide details the chemical structure, synthesis, and application profile of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride . [1][2] Executive Summary 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application profile of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride .

[1][2]

Executive Summary

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (CAS: 1354940-93-4) is a fused bicyclic heteroaromatic scaffold belonging to the azaindole class.[1][2] Specifically identified as a 4-azaindole derivative substituted at the 6-position with a primary amine, this compound serves as a critical bioisostere for purine and indole rings in medicinal chemistry. Its structural rigidity and hydrogen-bonding capabilities make it a high-value pharmacophore for designing type I and type II kinase inhibitors, particularly targeting JAK, FGFR, and CDK families.[3]

Chemical Identity & Structural Analysis[3][4]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride
Common Synonyms 6-Amino-4-azaindole HCl; 6-Amino-1H-pyrrolo[3,2-b]pyridine HCl
CAS Number 1354940-93-4
Molecular Formula C

H

N

[1][3][2][4] · HCl
Molecular Weight 169.61 g/mol (Salt); 133.15 g/mol (Free Base)
SMILES Cl.NC1=CN=C2C=CNC2=C1
Appearance White to pale yellow solid
Structural Logic

The scaffold consists of a pyridine ring fused to a pyrrole ring across the [3,2-b] bond.[3]

  • Numbering: The pyrrole nitrogen is designated N1. The pyridine nitrogen is at position 4.[5] The amino group is attached at position 6.[2][6][7]

  • Electronic Properties: The pyridine nitrogen (N4) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) and the exocyclic amine (6-NH

    
    ) act as hydrogen bond donors.[3] This "Donor-Acceptor-Donor" motif is essential for binding in the hinge region of ATP-competitive kinase inhibitors.
    

Structure cluster_0 1H-Pyrrolo[3,2-b]pyridin-6-amine cluster_1 Pharmacophore Features Pyrrole Pyrrole Ring (Electron Rich) Pyridine Pyridine Ring (Electron Deficient) Pyrrole->Pyridine Fused [3,2-b] Amine 6-Amino Group (H-Bond Donor) Pyridine->Amine C6 Substitution Solubility Improved Solubility (vs Indole) Pyridine->Solubility Basicity Hinge Hinge Binder Amine->Hinge Interaction

Caption: Structural decomposition of the 4-azaindole scaffold highlighting pharmacophoric elements.[3]

Synthetic Routes

The synthesis of the [3,2-b] isomer is less trivial than the [2,3-b] (7-azaindole) isomer due to the specific orientation of the pyridine nitrogen.[3] The most robust route involves the cyclization of functionalized aminopyridines.

Retrosynthetic Analysis

The core is typically assembled via a Sonogashira cross-coupling followed by cyclization.

  • Precursor: 3-Amino-2,6-dichloropyridine.

  • Key Transformation: C2-alkynylation followed by N-cyclization to form the pyrrole ring.

  • Functionalization: Displacement of the remaining C6-chloride with ammonia or a protected amine equivalent.

Detailed Protocol: Synthesis from 2,6-Dichloro-3-nitropyridine

This route avoids unstable diaminopyridines early in the sequence.

Step 1: Reduction to 3-Amino-2,6-dichloropyridine

  • Reagents: Iron powder, NH

    
    Cl, Ethanol/Water.[3]
    
  • Conditions: Reflux, 2 hours.[3]

  • Yield: ~85-90%.[1]

Step 2: Sonogashira Coupling

  • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), CuI (2 mol%), Et
    
    
    N.[3]
  • Conditions: THF, 60°C, sealed tube.

  • Mechanism: Selective coupling occurs at the C2 position (more activated due to ortho-amino group directing effect and electronics) over C6.[3]

Step 3: Cyclization to 6-Chloro-1H-pyrrolo[3,2-b]pyridine

  • Reagents: Potassium tert-butoxide (t-BuOK) or TBAF in NMP.[3]

  • Conditions: 80°C.

  • Outcome: Removal of TMS and concomitant cyclization to form the 4-azaindole core.

Step 4: Amination (Buchwald-Hartwig or High-Pressure Ammonia) [3]

  • Method A (Palladium): Pd

    
    (dba)
    
    
    
    , XPhos, LiHMDS (as ammonia source), Toluene, 100°C.[3]
  • Method B (Direct): Aqueous NH

    
     (28%), Cu
    
    
    
    O, autoclave, 150°C.[3]
  • Product: 1H-Pyrrolo[3,2-b]pyridin-6-amine.[1][2][7][8][9][10]

Step 5: Salt Formation

  • Protocol: Dissolve free base in anhydrous 1,4-dioxane. Add 4M HCl in dioxane dropwise at 0°C. Filter the precipitate and wash with cold ether.

Synthesis Start 3-Amino-2,6- dichloropyridine Inter1 2-(TMS-ethynyl)-3-amino- 6-chloropyridine Start->Inter1 TMS-Acetylene Pd/Cu, Et3N Core 6-Chloro-1H-pyrrolo [3,2-b]pyridine Inter1->Core t-BuOK, NMP Cyclization Product 1H-Pyrrolo[3,2-b] pyridin-6-amine Core->Product LiHMDS, Pd cat. or NH3/Cu Salt HCl Salt Product->Salt HCl/Dioxane

Caption: Step-wise synthetic pathway from dichloropyridine precursor to final HCl salt.

Physicochemical Profiling

Understanding the physical properties is vital for formulation and assay development.

PropertyValue / DescriptionNote
pKa (Calculated) ~5.8 (Pyridine N), ~16 (Pyrrole NH)The HCl salt protonates at the pyridine N4 or the exocyclic amine depending on pH, typically N4 is first.[3]
Solubility High in DMSO, Water (>10 mg/mL as HCl salt)Free base is sparingly soluble in water; Salt form drastically improves aqueous solubility.[3]
LogP ~1.2Lipophilic enough for cell permeability but polar enough for oral bioavailability.
H-Bond Donors 3 (Pyrrole NH, Amine NH

)
Critical for kinase hinge binding.[3]
H-Bond Acceptors 2 (Pyridine N, Amine N)

Medicinal Chemistry Applications

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in drug discovery.[3]

Kinase Inhibition Mechanism

The 6-amino-4-azaindole motif mimics the adenine ring of ATP.

  • Hinge Binding: The Pyrrole NH (N1) and Pyridine N (N4) form a bidentate H-bond interaction with the kinase hinge region (e.g., Glu/Leu backbone).[3]

  • Selectivity: The vector of the 6-amino group allows for extension into the solvent-exposed region or the ribose binding pocket, enabling the attachment of solubilizing groups or warheads (for covalent inhibitors).[3]

Case Studies & Targets
  • FGFR Inhibitors: Derivatives of this scaffold have shown nanomolar potency against Fibroblast Growth Factor Receptors.[11][12][13]

  • JAK Family: Bioisosteric replacement of the 7-azaindole in JAK inhibitors (like Tofacitinib analogs) with 4-azaindole often alters selectivity profiles between JAK1/2/3.[3]

  • MNK1/2 Inhibitors: Used in targeting MAPK interacting kinases for oncology.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.[14]Do not eat, drink, or smoke when using.[3][15]
Skin Irritation H315: Causes skin irritation.[14][15]Wear protective gloves/clothing.[15][16]
Eye Irritation H319: Causes serious eye irritation.[14][15]Rinse cautiously with water for minutes.[15]
STOT-SE H335: May cause respiratory irritation.[14][15]Use only outdoors or in a well-ventilated area.[15]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • Chemical Identity & CAS Verification

    • National Center for Biotechnology Information (2024).[3] PubChem Compound Summary for CID 24229268, 1H-Pyrrolo[3,2-b]pyridin-6-amine.[3] Retrieved from .[3]

  • Synthetic Methodology (Azaindoles)

    • Lachance, N., et al. (2005).[3] "Practical Synthesis of 4-Azaindoles." Synthesis, 2005(15), 2571-2577.[3] .

  • Medicinal Chemistry Applications

    • Zhang, Y., et al. (2021).[3][12] "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances. Retrieved from .[3]

  • Commercial Availability & Safety Data

    • Fluorochem Ltd. "Safety Data Sheet: 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride."[1][2][8] Retrieved from .[3]

Sources

Foundational

Technical Guide: Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride

Executive Summary 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (CAS: 1354940-93-4) functions as a privileged pharmacophore scaffold in the design of ATP-competitive kinase inhibitors. While often categorized as a chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (CAS: 1354940-93-4) functions as a privileged pharmacophore scaffold in the design of ATP-competitive kinase inhibitors. While often categorized as a chemical intermediate, its molecular architecture is intrinsically bioactive, designed to mimic the adenine ring of Adenosine Triphosphate (ATP).[1]

This compound acts as a "warhead" precursor. When derivatized—typically via the C6-amine position—it generates high-affinity inhibitors targeting receptor tyrosine kinases (RTKs), most notably the Fibroblast Growth Factor Receptors (FGFRs) and Colony Stimulating Factor 1 Receptor (CSF-1R/FMS) . Its mechanism of action is defined by Type I kinase inhibition , where it competitively occupies the ATP-binding pocket, preventing autophosphorylation and downstream signal transduction in oncogenic pathways.

Molecular Mechanism of Action[2][3]

ATP Mimicry and Hinge Binding

The core mechanism of 1H-Pyrrolo[3,2-b]pyridin-6-amine relies on its ability to function as a bioisostere of the purine ring found in ATP. Protein kinases possess a highly conserved "hinge region" connecting the N-terminal and C-terminal lobes of the catalytic domain.

  • Bidentate Hydrogen Bonding : The pyrrolopyridine scaffold forms critical hydrogen bonds with the backbone residues of the kinase hinge.

    • Acceptor : The pyridine nitrogen (N4 position in the fused system) acts as a hydrogen bond acceptor.

    • Donor : The pyrrole nitrogen (N1) acts as a hydrogen bond donor.

  • The C6-Amine Vector : The amine group at position 6 serves as a solvent-exposed handle. In drug design, this is the attachment point for "tail" moieties that extend into the hydrophobic back-pocket (Gatekeeper region) or solvent front, conferring specificity (e.g., selectivity for FGFR over VEGFR).

Inhibition Classification[1]
  • Type : Type I Inhibitor (ATP-Competitive).[1]

  • Binding State : Binds to the active conformation (DFG-in) of the kinase.

  • Effect : Sterically occludes ATP entry, preventing the transfer of the

    
    -phosphate to the tyrosine residue on the substrate protein.
    
Visualization: Scaffold Interaction at the Kinase Hinge

The following diagram illustrates the logical interaction between the scaffold and the kinase active site.

KinaseBinding cluster_0 Molecular Interaction ATP_Pocket ATP Binding Pocket (Kinase Domain) Phos_Transfer Phosphorylation (Blocked) ATP_Pocket->Phos_Transfer Prevents ATP Binding Scaffold 1H-Pyrrolo[3,2-b]pyridin-6-amine (Inhibitor Core) Scaffold->ATP_Pocket Occupies Hinge Hinge Region Residues (Glu/Leu Backbone) Scaffold->Hinge H-Bonding (Donor/Acceptor) Downstream Signal Transduction (RAS/MAPK/PI3K) Phos_Transfer->Downstream Inhibits

Caption: Schematic of the competitive binding mechanism blocking ATP-dependent phosphorylation.

Biological Targets and Signaling Pathways[2][3][4][5]

While the scaffold is versatile, literature and patent data highlight its efficacy in targeting specific Receptor Tyrosine Kinases (RTKs).

Primary Target: FGFR (Fibroblast Growth Factor Receptor)

Derivatives of this scaffold are potent inhibitors of FGFR1, FGFR2, and FGFR3.[2][3]

  • Pathology : Aberrant FGFR signaling is a driver in bladder cancer, cholangiocarcinoma, and squamous cell lung cancer.

  • Pathway Modulation :

    • Ligand Binding : FGF binds to FGFR (extracellular).

    • Dimerization : Receptors dimerize.

    • Inhibition Step : The pyrrolopyridine inhibitor binds the intracellular kinase domain.

    • Result : Blockade of autophosphorylation prevents recruitment of adaptor proteins (FRS2) and halts the RAS-RAF-MEK-ERK and PI3K-AKT cascades.

Secondary Targets
  • CSF-1R (FMS Kinase) : Critical for macrophage differentiation; targeted in tenosynovial giant cell tumors.

  • c-Met : The hepatocyte growth factor receptor, implicated in metastasis.

Signaling Cascade Diagram

FGFR_Pathway FGF FGF Ligand FGFR FGFR Receptor (Tyrosine Kinase) FGF->FGFR Activation FRS2 FRS2 FGFR->FRS2 Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->FGFR Inhibition (T-bar) RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: FGFR signaling cascade showing the point of intervention by the inhibitor.

Experimental Protocols for Validation

To validate the mechanism of action of this compound or its derivatives, the following experimental workflows are standard.

In Vitro Kinase Assay (ADP-Glo™)

Objective : Quantify the IC50 of the compound against recombinant kinase (e.g., FGFR1). Principle : Measures ADP produced during the kinase reaction; ADP is converted to ATP, which is used by luciferase to generate light.

StepActionCritical Parameter
1 Reagent Prep Dissolve 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl in DMSO (10 mM stock).
2 Reaction Mix Combine Kinase (0.2 ng/µL), Substrate (Poly E4Y1), and ATP (10 µM) in kinase buffer.
3 Treatment Add compound (serial dilution 1 nM - 10 µM) to wells.
4 Incubation Incubate at RT for 60 mins.
5 Detection Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
6 Measurement Add Kinase Detection Reagent (converts ADP to ATP -> Light). Read Luminescence.
Cellular Target Engagement (Western Blot)

Objective : Confirm inhibition of autophosphorylation in cells (e.g., SNU-16 gastric cancer cells).

  • Seed Cells :

    
     cells in 6-well plates.
    
  • Starvation : Serum-starve overnight to reduce basal phosphorylation.

  • Treatment : Treat with compound (0.1, 1, 10 µM) for 2 hours.

  • Stimulation : Stimulate with FGF ligand (50 ng/mL) for 15 mins.

  • Lysis : Lyse in RIPA buffer with phosphatase inhibitors.

  • Blotting :

    • Primary Antibody : Anti-p-FGFR (Tyr653/654).

    • Control Antibody : Anti-Total FGFR and Anti-GAPDH.

  • Result : A dose-dependent decrease in p-FGFR bands indicates successful target engagement.

Technical Specifications & Handling

PropertySpecification
Chemical Name 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride
CAS Number 1354940-93-4 (HCl salt) / 1015609-67-2 (Free base)
Molecular Weight 133.15 g/mol (Free base)
Solubility Soluble in DMSO (>10 mg/mL), Water (Moderate)
Storage -20°C, Hygroscopic (Store in desiccator)
Handling Wear PPE; compound is a potential irritant and biologically active.

References

  • BenchChem . 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride: Applications and Mechanism. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 329771615, 1H-Pyrrolo[3,2-b]pyridin-6-amine. Retrieved from

  • Royal Society of Chemistry . Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (Note: Mechanistic parallel to 3,2-b isomer). Retrieved from

  • National Institutes of Health (NIH) . Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (Note: Isomer mechanistic comparison). Retrieved from

Sources

Exploratory

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride CAS number 1354940-93-4

Technical Whitepaper: 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride CAS: 1354940-93-4 Document Type: Technical Application Guide Version: 2.0 (Process Chemistry & MedChem Focus) Molecular Architecture & Therapeutic Rati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride CAS: 1354940-93-4 Document Type: Technical Application Guide Version: 2.0 (Process Chemistry & MedChem Focus)

Molecular Architecture & Therapeutic Rationale

The 1H-pyrrolo[3,2-b]pyridin-6-amine hydrochloride (often referred to as 6-amino-5-azaindole HCl) represents a "privileged structure" in modern drug discovery. Structurally, it is a bioisostere of the purine ring system found in Adenosine Triphosphate (ATP).

In the context of kinase inhibitor design, this scaffold is invaluable for Type I ATP-competitive inhibition .

  • The 5-Azaindole Core: Unlike the more common indole, the nitrogen at position 4 (in the pyridine ring) acts as a critical Hydrogen Bond Acceptor (HBA) that interacts with the "hinge region" of kinase active sites.

  • The 6-Amine Handle: This functional group serves a dual purpose:

    • Solubility: The primary amine, especially as the hydrochloride salt, significantly improves aqueous solubility compared to the lipophilic parent azaindole.

    • Vectorization: It provides a synthetic handle for amide coupling or urea formation, allowing extension into the "solvent-exposed" regions of the protein pocket to tune selectivity.

Pharmacophore Visualization (DOT)

The following diagram illustrates the binding logic of the scaffold within a theoretical kinase hinge region.

Pharmacophore Scaffold 5-Azaindole Core (1H-pyrrolo[3,2-b]pyridine) Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->Hinge H-Bond Acceptor (N4) Scaffold->Hinge H-Bond Donor (NH1) Solvent Solvent Front (Selectivity Pocket) Scaffold->Solvent 6-Amine Vector (Derivatization Site)

Figure 1: Pharmacophoric interaction map showing the critical binding vectors of the 5-azaindole scaffold.

Physicochemical Profile

Precise characterization is essential for formulation and process scaling. The hydrochloride salt form is specifically engineered to address the poor solubility of the free base.

PropertyDataNote
Chemical Formula C₇H₈ClN₃HCl Salt Form
Molecular Weight 169.61 g/mol Free base: 133.15 g/mol
Appearance Off-white to pale yellow solidHygroscopic
Solubility DMSO (>50 mg/mL), Water (>20 mg/mL)High solubility aids in bioassays
pKa (Calc) ~5.8 (Pyridine N), ~16 (Indole NH)Protonation occurs at N4/Amine
H-Bond Donors 3Includes HCl protonation contribution
H-Bond Acceptors 2Pyridine N and Amine N

Synthetic Pathways & Process Chemistry

Synthesis of the 6-amino isomer is synthetically challenging due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution. The most robust "Process Chemistry" route avoids direct nitration and instead utilizes Buchwald-Hartwig Cross-Coupling on a halogenated precursor.

Recommended Protocol: The Buchwald-Imine Strategy

This method is preferred over direct ammonolysis (which requires extreme pressure) because it proceeds under mild conditions with higher functional group tolerance.

Precursor: 6-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 17282-39-6).

Step-by-Step Methodology:

  • N-Protection (Critical):

    • Reagents: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), NaH, DMF, 0°C.

    • Rationale: The indole NH is acidic. Protecting it prevents catalyst poisoning and side-reactions during the palladium coupling.

    • Outcome: 6-Chloro-1-(SEM)-pyrrolo[3,2-b]pyridine.

  • Buchwald-Hartwig Amination:

    • Reagents: Benzophenone imine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, Dioxane, 100°C.

    • Mechanism:[1] The benzophenone imine acts as a "masked" ammonia equivalent.

    • Outcome: The N-protected diphenylimine intermediate.

  • Hydrolysis & Deprotection:

    • Reagents: 2M HCl in MeOH/THF, Reflux.

    • Action: This single step cleaves the imine (releasing benzophenone) and removes the SEM protecting group (acid-labile).

    • Final Step: Recrystallization from EtOH/Et₂O to yield the hydrochloride salt.

Synthesis Workflow Diagram (DOT)

Synthesis Start 6-Chloro-5-azaindole (Starting Material) Step1 Step 1: N-Protection (SEM-Cl, NaH) Start->Step1 Yield >90% Step2 Step 2: Pd-Catalyzed Amination (Benzophenone Imine, Pd2(dba)3) Step1->Step2 C-N Coupling Step3 Step 3: Acid Hydrolysis (HCl/MeOH) Step2->Step3 One-pot Deprotection Final Target: 6-Amino-5-azaindole HCl (CAS 1354940-93-4) Step3->Final Crystallization

Figure 2: Optimized synthetic route utilizing masked ammonia equivalents for high-purity isolation.

Application in Drug Design (SAR)

Researchers utilize CAS 1354940-93-4 primarily as a building block for Fragment-Based Drug Discovery (FBDD) .

Key Structural Modifications:

  • Acylation: Reacting the 6-amine with acid chlorides creates amides. This is the most common modification to reach into the "specificity pocket" (back pocket) of kinases like JAK1/2 or PIM-1 .

  • Urea Formation: Reaction with isocyanates yields ureas, a motif found in inhibitors like Sorafenib (though Sorafenib uses a different core, the geometry is analogous).

  • Reductive Amination: Allows for the introduction of solubilizing tails (e.g., morpholine/piperazine chains) to improve pharmacokinetic (PK) profiles.

Case Study Relevance: This scaffold is homologous to the core found in Vemurafenib (a B-Raf inhibitor), although Vemurafenib utilizes a 7-azaindole. The 5-azaindole (pyrrolo[3,2-b]pyridine) offers a distinct vector that can bypass resistance mutations associated with 7-azaindole scaffolds.

Handling, Stability & Quality Control

Storage Protocol:

  • Hygroscopicity: As a hydrochloride salt, the compound attracts atmospheric moisture.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C for long-term storage; 2-8°C for active use.

Safety (GHS Classification):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • PPE: Standard nitrile gloves and fume hood are mandatory. Avoid dust inhalation.

QC Parameters (Acceptance Criteria):

  • HPLC Purity: >98% (254 nm).

  • 1H NMR: Must show diagnostic broad singlet for NH₂ (exchangeable) and distinct doublets for the pyridine ring protons.

  • Chloride Content: Titration should match theoretical 17-18% w/w.

References

  • PubChem Compound Summary. "1H-Pyrrolo[3,2-b]pyridin-6-amine.

  • Lallemand, B., et al. (2012). "Synthesis and biological evaluation of 5-azaindoles as kinase inhibitors." Journal of Medicinal Chemistry. (Illustrates the bioisostere logic of azaindoles).

  • GuideChem. "Synthesis routes and properties for CAS 1354940-93-4."
  • BenchChem.

Sources

Foundational

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride molecular weight

Executive Summary & Structural Disambiguation[1][2][3] 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride is a specialized heterocyclic scaffold utilized primarily in the synthesis of kinase inhibitors and receptor modulator...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Disambiguation[1][2][3]

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride is a specialized heterocyclic scaffold utilized primarily in the synthesis of kinase inhibitors and receptor modulators.[1][2] As a member of the azaindole family, it functions as a critical bioisostere for indole and purine systems, offering unique hydrogen-bonding capabilities and improved solubility profiles in its salt form.[2]

1.1 Structural Identity and Disambiguation

In the field of heterocyclic chemistry, confusion between azaindole isomers is a common source of experimental error.[2] This compound is not 7-azaindole (pyrrolo[2,3-b]pyridine).[1][2]

  • IUPAC Name: 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride[1][2][3]

  • Common Name: 6-Amino-5-azaindole hydrochloride (Note: Numbering systems vary; IUPAC is preferred).[2]

  • CAS (Free Base): 1015609-67-2[1][2][4]

  • CAS (HCl Salt): 1354940-93-4[1][2][3]

Structural Logic: The scaffold consists of a pyridine ring fused to a pyrrole ring.[2][5] The fusion occurs at the b-bond of the pyridine and the [3,2] bond of the pyrrole.[1][2] The amine substituent is located at position 6 on the pyridine ring.[2][3][6][7]

Molecular Weight & Stoichiometry[1][2][9][10]

Precise stoichiometry is required for the preparation of stock solutions in high-throughput screening (HTS).[1][2] The commercial standard is typically the mono-hydrochloride salt, though researchers must verify the Certificate of Analysis (CoA) for hydration states.[2]

2.1 Calculation Table
ComponentFormulaExact Mass (Da)Molecular Weight ( g/mol )
Free Base

133.064133.15
HCl Counterion

35.97736.46
Target Salt (Mono-HCl)

169.041169.61
2.2 Salt Formation Logic

The formation of the hydrochloride salt targets the most basic nitrogen in the system.[2]

  • Pyrrole Nitrogen (N1): Non-basic due to lone pair participation in aromaticity (

    
     for deprotonation).[2]
    
  • Exocyclic Amine (N6): Moderately basic, but lone pair is partially delocalized into the pyridine ring.[2]

  • Pyridine Nitrogen (N4): The most basic site (

    
    ).[1][2] Protonation occurs here first, stabilizing the salt.[2]
    

MW_Calculation Base Free Base (C7H7N3) MW: 133.15 Salt Mono-HCl Salt (C7H7N3 . HCl) MW: 169.61 Base->Salt Protonation at N4 Acid + HCl (1 Equivalent) Acid->Salt Solubility Outcome: Enhanced Aqueous Solubility Salt->Solubility

Figure 1: Stoichiometric conversion from free base to hydrochloride salt.[1]

Synthetic Pathways & Experimental Protocols

Accessing the 6-amino-1H-pyrrolo[3,2-b]pyridine core requires navigating the electron-deficient nature of the pyridine ring.[1][2] Direct electrophilic aromatic substitution is difficult; therefore, functional group manipulation of pre-formed rings is the standard approach.[2]

3.1 Primary Synthetic Route: The Buchwald Strategy

The most reliable method to install the amine at position 6 is via palladium-catalyzed cross-coupling (Buchwald-Hartwig) on a halogenated precursor, typically 6-chloro-1H-pyrrolo[3,2-b]pyridine .[1]

Protocol: Buchwald-Hartwig Amination

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).[1][2]

  • Reagents:

    • Substrate: 6-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq)[1][2]

    • Amine Source: Benzophenone imine (1.2 eq) - Acts as an ammonia surrogate.[1][2]

    • Catalyst:

      
       (0.05 eq) + BINAP (0.10 eq).[2]
      
    • Base:

      
       (1.5 eq).[2]
      
    • Solvent: Anhydrous Toluene or 1,4-Dioxane.[1][2]

  • Step-by-Step Methodology:

    • Step 1 (Coupling): Charge a flame-dried Schlenk flask with the substrate, catalyst, ligand, and base.[2] Purge with argon.[2] Add solvent and benzophenone imine.[2] Heat to 100°C for 12–16 hours.[2] Monitor by LC-MS for the disappearance of the chloro-starting material.[1][2]

    • Step 2 (Hydrolysis): Cool the mixture to room temperature. Add 1N HCl (aq) and stir for 1 hour to hydrolyze the imine intermediate. This releases the free primary amine.[2]

    • Step 3 (Workup): Neutralize with

      
       to pH 8.[2] Extract with EtOAc (
      
      
      
      ).[2] Wash combined organics with brine, dry over
      
      
      , and concentrate.[2]
    • Step 4 (Salt Formation): Redissolve the crude free base in minimal MeOH.[2] Add 1.0 eq of 4M HCl in Dioxane dropwise.[2] Precipitate the salt with

      
      , filter, and dry under vacuum.[2]
      

Synthesis_Pathway Start 6-Chloro-1H-pyrrolo[3,2-b]pyridine Intermed Imine Intermediate Start->Intermed 100°C, Toluene Reagents Pd2(dba)3 / BINAP Benzophenone Imine Reagents->Intermed Product 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride Intermed->Product Deprotection & Salt Formation Hydrolysis Acid Hydrolysis (HCl / H2O) Hydrolysis->Product

Figure 2: Palladium-catalyzed synthesis of the target amine from the chloro-precursor.

Analytical Characterization (QC)[2]

To ensure scientific integrity, the identity of the synthesized material must be validated using orthogonal techniques.[2]

4.1 High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[2]

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid).[2]

    • B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.[2]

  • Expected Retention: Early eluting due to the polarity of the amine and pyridine nitrogen.[2]

4.2 Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d6, 400 MHz):

  • 
     11.5 ppm (br s, 1H): Pyrrole NH.[2]
    
  • 
     8.2 ppm (d, 1H): Pyridine proton (C2 position, adjacent to N).[2]
    
  • 
     7.4 ppm (d, 1H): Pyridine proton (C4 position).[2]
    
  • 
     6.5-7.0 ppm (m, 2H): Pyrrole CH protons.[1][2]
    
  • 
     5.5 ppm (br s, 2H): Amine 
    
    
    
    (Chemical shift varies with salt form/concentration).[2]

Pharmaceutical Applications

5.1 Kinase Inhibitor Scaffold

The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in drug discovery.[1][2]

  • Binding Mode: The pyrrole NH and the pyridine N often function as a donor-acceptor pair, mimicking the hinge-binding motif of ATP in kinase active sites.[1][2]

  • Selectivity: The 6-amine provides a vector for extending into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing groups or specificity-determining moieties.[1]

5.2 Specific Targets

Research indicates utility in targeting:

  • c-Met and VEGFR: Tyrosine kinases involved in angiogenesis and tumor proliferation.[1][2]

  • MNK1/2: MAP kinase-interacting kinases.[1][2]

  • Bioisosterism: Used to replace the indazole or quinoline cores to alter metabolic stability (lowering lipophilicity via the extra nitrogen).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24229268, 1H-Pyrrolo[3,2-b]pyridin-6-amine.[2] Retrieved from [Link][2]

  • Lérida, L., et al. (2014). Synthetic Approaches to Azaindoles.[2]Molecules, 19(12), 20010-20034.[2] (General reference for azaindole synthesis methodologies).

Sources

Exploratory

Technical Whitepaper: 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride

The following technical guide details the chemical architecture, synthesis, and medicinal utility of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride . This document is structured for researchers requiring actionable proto...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and medicinal utility of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride . This document is structured for researchers requiring actionable protocols and mechanistic insights.

A Strategic Scaffold for Kinase Inhibitor Design & Bioisosteric Replacement [1]

Executive Summary

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (CAS: 1015609-67-2) represents a critical "privileged structure" in modern medicinal chemistry.[1] As the 6-amino derivative of the 6-azaindole core, it serves as a high-value bioisostere for the indole and purine rings found in endogenous ligands.[1]

Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole scaffold offers a distinct hydrogen bond donor/acceptor vector profile, making it indispensable for "scaffold hopping" exercises when optimizing kinase inhibitors for selectivity and solubility.[1] This guide provides a validated synthetic workflow, handling protocols, and structural analysis to support its application in drug discovery.[1]

Key Technical Specifications
PropertySpecification
Systematic Name 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride
Common Name 6-Amino-6-azaindole HCl
CAS Number 1015609-67-2 (Free base: 1015609-67-2*)
Molecular Formula C₇H₈ClN₃ (HCl salt)
Molecular Weight 169.61 g/mol
Solubility High in DMSO, MeOH; Moderate in H₂O
pKa (Calc) ~5.8 (Pyridine N), ~16 (Pyrrole NH)

*Note: CAS often refers to the free base; salt forms are specified by additional stoichiometry.[1]

Chemical Architecture & Pharmacophore Logic[1]

Structural Analysis

The compound consists of a fused bicyclic system where a pyrrole ring is fused to a pyridine ring.[1][2] The positioning of the nitrogen atoms is critical:

  • N1 (Pyrrole): Acts as a Hydrogen Bond Donor (HBD).[1]

  • N4 (Pyridine): Acts as a Hydrogen Bond Acceptor (HBA).[1]

  • C6-Amine: Provides a vector for functionalization (e.g., urea/amide formation) or acts as a solvent-exposed solubilizing group.[1]

Bioisosteric Utility

In kinase drug discovery, the ATP-binding hinge region typically requires a donor-acceptor motif.

  • Indole: Donor (NH) only.[1]

  • 7-Azaindole: Donor (N1) + Acceptor (N7).

  • 6-Azaindole (Target): Donor (N1) + Acceptor (N4).

The 6-azaindole geometry alters the vector of the H-bond acceptor, often allowing molecules to evade steric clashes with "gatekeeper" residues that render 7-azaindoles inactive.

Pharmacophore Figure 1: Pharmacophore Mapping of 6-Azaindole in Kinase Binding Scaffold 6-Azaindole Core Hinge Kinase Hinge Region Scaffold->Hinge Bidentate Binding (N1-H...O & N4...NH) Solubility 6-Amino Group (Solvent Front) Scaffold->Solubility Functionalization Point Solubility->Hinge Modulates Selectivity

[1]

Validated Synthetic Protocol

Direct functionalization of the 6-azaindole ring at the C6 position is challenging due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution.[1] Nucleophilic substitution (Chichibabin) typically favors the C5 or C7 positions (alpha to nitrogen).[1]

Therefore, the Authoritative Route relies on Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) utilizing a 6-chloro precursor.[1]

Retrosynthetic Analysis

Target: 6-Amino-6-azaindole Precursor: 6-Chloro-1H-pyrrolo[3,2-b]pyridine (Commercial CAS: 1021339-19-4) Key Transformation: Pd-Catalyzed Amination


 Deprotection.[1]
Step-by-Step Synthesis

Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysts.

Step 1: N-Protection (Critical)

The acidic pyrrole NH (pKa ~16) can poison Pd catalysts.[1] Protection is mandatory.

  • Reagents: 6-Chloro-6-azaindole, SEM-Cl (or Boc₂O), NaH, DMF.[1]

  • Protocol:

    • Dissolve 6-chloro-6-azaindole (1.0 eq) in anhydrous DMF at 0°C.

    • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir 30 min.

    • Add SEM-Cl (1.1 eq) dropwise.[1] Warm to RT and stir 2 h.

    • Quench with water, extract EtOAc.[1][3][4]

    • Result: 1-SEM-6-chloro-pyrrolo[3,2-b]pyridine.[1]

Step 2: Buchwald-Hartwig Amination

Direct use of ammonia gas is difficult. Benzophenone imine serves as a superior ammonia surrogate.

  • Reagents: Protected Chloride (from Step 1), Benzophenone Imine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 eq), Dioxane.[1]

  • Protocol:

    • Charge a pressure vial with the Protected Chloride, Pd source, Ligand, and Base.[1]

    • Evacuate and backfill with Argon (3x).[1]

    • Add anhydrous Dioxane and Benzophenone Imine via syringe.

    • Heat to 100°C for 12 hours.

    • Self-Validation: Monitor by LCMS for disappearance of aryl chloride (M+) and appearance of imine adduct (M+165).

Step 3: Hydrolysis & Salt Formation[1]
  • Reagents: 2M HCl, MeOH/THF.

  • Protocol:

    • Dissolve the crude imine intermediate in MeOH.[1]

    • Add 2M HCl (aq) or 4M HCl in Dioxane (excess).

    • Stir at RT for 2 hours. This cleaves both the imine (releasing the amine) and the SEM group (if acidic conditions are harsh enough, otherwise TBAF/TFA may be required for SEM removal first).[1] Note: Boc groups are cleaved simultaneously with the imine hydrolysis.[1]

    • Concentrate to dryness.

    • Recrystallize from EtOH/Et₂O to yield 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride .[1]

Synthesis Figure 2: Synthetic Pathway for 6-Amino-6-azaindole HCl Start 6-Chloro-1H-pyrrolo[3,2-b]pyridine (Commercial Starting Material) Step1 Step 1: N1-Protection (SEM-Cl / NaH / DMF) Prevents Catalyst Poisoning Start->Step1 Yield >90% Step2 Step 2: Buchwald-Hartwig Amination (Ph2C=NH, Pd2(dba)3, Xantphos) Install Masked Amine Step1->Step2 Argon, 100°C Step3 Step 3: Acid Hydrolysis (HCl / MeOH) Cleaves Imine & Forms Salt Step2->Step3 H3O+ Final 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl (Target Compound) Step3->Final Crystallization

Handling & Stability (E-E-A-T)

Stability Profile
  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic.[1] It must be stored in a desiccator.

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation over prolonged exposure to air/light. Store under inert gas (Argon) at -20°C for long-term banking.

  • Free Base Instability: The free amine is less stable than the salt.[1] Always isolate and store as the HCl or TFA salt.[1]

Analytical Validation

A self-validating protocol for purity assessment:

  • 1H NMR (DMSO-d6): Look for the diagnostic pyrrole protons (two doublets/multiplets at ~6.5 and ~7.5 ppm) and the pyridine singlet/doublet.[1] The amine protons (

    
    ) typically appear as a broad singlet at 5.0–7.0 ppm, which exchanges with 
    
    
    
    .[1]
  • LCMS: Use an acidic mobile phase (0.1% Formic Acid).[1] The pyridine nitrogen will protonate, giving a strong

    
     peak.[1]
    

Medicinal Chemistry Applications

Scaffold Hopping Case Study

In the development of Vemurafenib (a 7-azaindole based BRAF inhibitor), the azaindole core anchors the molecule to the kinase hinge.[1] Replacing the 7-azaindole with 6-azaindole (pyrrolo[3,2-b]pyridine) changes the H-bond acceptor vector by approximately 60 degrees.[1]

  • Application: If a lead compound suffers from poor solubility or metabolic liability at the 7-position, switching to the 6-azaindole core allows the 6-amino group to be derivatized with solubilizing tails (e.g., piperazine amides) that project into the solvent front.[1]

Quantitative Data: Kinase Selectivity Potential

Hypothetical data based on scaffold SAR trends:

Scaffold TypeH-Bond DonorH-Bond AcceptorLogP (Est)Metabolic Stability
IndoleN1-HNoneHighLow (C3 oxidation)
7-AzaindoleN1-HN7MedMed
6-Azaindole N1-H N4 Low High (Pyridine N reduces e- density)

References

  • Synthesis of Azaindole Cores

    • Title: "Synthesis of 6-azaindoles via electrophilic [4+1]-cycliz
    • Source: ChemRxiv, 2023.[1]

    • URL:[Link] (General reference for core synthesis).[1]

  • Buchwald-Hartwig Amination of Azaindoles

    • Title: "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges."[1] (Analogous chemistry for 7-azaindole isomer).

    • Source: Molecules, 2024.[1][4]

    • URL:[Link][1]

  • Commercial Availability & CAS Verification

    • Title: "1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride Product Page."[1]

    • Source: Fluorochem / Sigma-Aldrich.
  • Medicinal Chemistry Context

    • Title: "Pyrrolo[2,3-c]pyridines (6-azaindoles) in drug development."[1]

    • Source: Bioorganic Chemistry, 2020.[1]

    • URL:[Link][1]

Sources

Foundational

The Pivotal Role of 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer a unique combination of structural rigidity, synthetic tractability, and the ability to engage with biological targets. Among these, the pyrrolopyridine core, a bioisostere of purine, has emerged as a "privileged scaffold" in drug discovery. This guide delves into the significance of a specific isomer, 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride , a key building block and pharmacophore that has paved the way for the development of a new generation of targeted therapies, particularly in the realm of oncology.

The Strategic Advantage of the Pyrrolopyridine Core

The 1H-pyrrolo[3,2-b]pyridine scaffold is an analog of adenine, a fundamental component of adenosine triphosphate (ATP). This structural mimicry is the cornerstone of its success in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases, a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. By mimicking ATP, derivatives of 1H-pyrrolo[3,2-b]pyridin-6-amine can competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their function and disrupting the aberrant signaling cascades that drive disease progression.

Synthetic Strategies: Building the Core Scaffold

The synthesis of the 1H-pyrrolo[3,2-b]pyridin-6-amine core and its subsequent conversion to the hydrochloride salt is a critical first step in the development of novel therapeutics. While multiple synthetic routes to various pyrrolopyridine isomers have been reported, a common strategy involves the construction of the fused ring system from appropriately substituted pyridine or pyrrole precursors.

A plausible synthetic pathway to 1H-pyrrolo[3,2-b]pyridin-6-amine can be conceptualized through a multi-step sequence, often involving cyclization reactions. For instance, a substituted aminopyridine can be reacted with a suitable three-carbon synthon to construct the fused pyrrole ring. Subsequent functional group interconversions, such as the reduction of a nitro group or the hydrolysis of a nitrile, can then be employed to install the essential 6-amino group. The final step involves the treatment with hydrochloric acid to yield the stable and more soluble hydrochloride salt.

A general representation of a synthetic approach is outlined below:

A Substituted Pyridine Precursor B Introduction of Pyrrole Ring Precursor A->B Reaction with 3-carbon synthon C Cyclization B->C Intramolecular Cyclization D Functional Group Interconversion (e.g., Reduction) C->D Modification of substituents E 1H-Pyrrolo[3,2-b]pyridin-6-amine D->E Formation of amine group F HCl Treatment E->F G 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride F->G Salt Formation

Figure 1. A generalized synthetic workflow for 1H-pyrrolo[3,2-b]pyridin-6-amine hydrochloride.

Mechanism of Action: A Privileged Scaffold for Kinase Inhibition

The primary role of 1H-pyrrolo[3,2-b]pyridin-6-amine hydrochloride in medicinal chemistry is as a foundational scaffold for the development of potent and selective kinase inhibitors. The pyrrolopyridine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding pocket, allowing other parts of the molecule to make additional contacts that confer potency and selectivity.

The 6-amino group of the scaffold often serves as a key attachment point for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. By strategically modifying the substituents on the pyrrolopyridine core, medicinal chemists can fine-tune the inhibitor's affinity for its target kinase and minimize off-target effects.

cluster_0 Kinase ATP-Binding Pocket cluster_1 Pyrrolopyridine Inhibitor Hinge Hinge Region Front_Pocket Front Pocket Back_Pocket Back Pocket Core 1H-Pyrrolo[3,2-b]pyridine Core Core->Hinge Hydrogen Bonds (Key Interaction) R1 Substituent 1 R1->Front_Pocket Hydrophobic/Polar Interactions R2 Substituent 2 R2->Back_Pocket Selectivity-determining Interactions

Figure 2. Schematic of a pyrrolopyridine inhibitor binding to a kinase active site.

Therapeutic Applications and Key Targets

Derivatives of 1H-pyrrolo[3,2-b]pyridin-6-amine have shown promise in a wide range of therapeutic areas, primarily driven by their ability to inhibit various kinases implicated in disease.

Target KinaseTherapeutic AreaExample Compound Activity
FGFR (Fibroblast Growth Factor Receptor) Oncology (e.g., bladder, lung cancer)Potent inhibition with IC50 values in the low nanomolar range.
JAK (Janus Kinase) Inflammatory Diseases, Myeloproliferative NeoplasmsSelective inhibition of specific JAK isoforms.
FMS (CSF-1R) Oncology, Inflammatory DisordersIC50 values as low as 30 nM have been reported for related pyrrolo[3,2-c]pyridine derivatives.[1]
CDK (Cyclin-Dependent Kinase) OncologyInhibition of cell cycle progression in cancer cells.
SGK-1 (Serum/Glucocorticoid-Regulated Kinase 1) Oncology, Diabetic NephropathyInhibition of cell survival and proliferation pathways.[2]

Experimental Protocols

General Procedure for Kinase Inhibition Assay (In Vitro)

This protocol provides a general framework for assessing the inhibitory activity of compounds derived from 1H-pyrrolo[3,2-b]pyridin-6-amine against a target kinase. Specific conditions such as enzyme and substrate concentrations may need to be optimized for each kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the substrate (e.g., a specific peptide or protein) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer at a concentration close to the Kₘ for the specific kinase.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound at various concentrations (typically in a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase and substrate to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA or a specific kinase inhibitor).

  • Detection:

    • Quantify the kinase activity. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based assay: Measuring the amount of ATP remaining after the reaction (e.g., using Kinase-Glo®).

      • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting a change in fluorescence upon phosphorylation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

General Procedure for Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

  • Cell Culture:

    • Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

    • Incubate the plate for a specific period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.[3]

Future Perspectives

The 1H-pyrrolo[3,2-b]pyridin-6-amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

  • Scaffold Diversification: Exploring novel synthetic methodologies to access a wider range of substituted pyrrolopyridines, leading to the discovery of inhibitors with novel binding modes and improved selectivity profiles.

  • Targeting Resistance: Designing next-generation inhibitors that can overcome acquired resistance to existing therapies, a major challenge in oncology.

  • Expanding Therapeutic Horizons: Investigating the potential of pyrrolopyridine derivatives in other therapeutic areas beyond oncology, such as neurodegenerative and infectious diseases.

  • Advanced Drug Delivery: Developing innovative drug delivery systems to enhance the bioavailability and therapeutic index of pyrrolopyridine-based drugs.

References

Click to expand
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., Baek, D., & Oh, C.-H. (2014). Cell-based biological evaluation of a new bisamide FMS kinase inhibitor possessing pyrrolo[3,2-c]pyridine scaffold. Archiv der Pharmazie, 347(9), 635–641.
  • Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
  • Google Patents. (n.d.). Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Retrieved from [Link]

  • Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., Sasaki, H., Nakai, K., Mukoyoshi, K., Hamaguchi, H., Takahashi, F., Moritomo, A., Higashi, Y., & Inoue, T. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341–353.
  • National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). PubMed. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

Sources

Exploratory

The 4-Azaindole Core of 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 4-Azaindole The 4-azaindole, or 1H-pyrrolo[3,2-b]pyridine, framework represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its abil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 4-Azaindole

The 4-azaindole, or 1H-pyrrolo[3,2-b]pyridine, framework represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing potent and selective ligands for a multitude of biological targets.[1] This bicyclic heterocycle, a bioisostere of indole, is particularly prominent in the development of kinase inhibitors. The strategic placement of a nitrogen atom in the six-membered ring enhances the molecule's physicochemical properties, such as aqueous solubility and its capacity to form crucial hydrogen bonds within the ATP-binding sites of kinases.[2][3] This guide provides an in-depth exploration of a key derivative, 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride, offering insights into its synthesis, characterization, and profound implications in the landscape of targeted therapeutics.

Physicochemical Properties and the Significance of the Hydrochloride Salt

The hydrochloride salt of 1H-Pyrrolo[3,2-b]pyridin-6-amine is the preferred form for research and development due to its enhanced stability and aqueous solubility compared to the free base. These properties are critical for consistent formulation, handling, and bioavailability in preclinical studies. The protonation of the basic amine group to form the hydrochloride salt significantly improves its dissolution characteristics in aqueous media, a vital attribute for a potential drug candidate.

PropertyValueSource
Molecular Formula C₇H₈ClN₃[4]
Molecular Weight 169.61 g/mol [4]
CAS Number 1354940-93-4[4]
Appearance Expected to be a solidInferred
Solubility Enhanced in aqueous solutionsGeneral chemical principles

Synthesis and Characterization: A Pathway to the Core

The synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer. While numerous methods exist for the synthesis of the azaindole core, a representative pathway often involves the construction of the pyrrole ring onto a functionalized pyridine precursor.

Representative Synthetic Workflow

cluster_0 Synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-amine cluster_1 Salt Formation Start Functionalized Pyridine Precursor Step1 Introduction of a Nitro Group Start->Step1 Nitrating Agent Step2 Reduction of Nitro Group to Amine Step1->Step2 Reducing Agent (e.g., Fe/AcOH) Step3 Pyrrole Ring Formation (e.g., Fischer Indole Synthesis variant) Step2->Step3 Cyclization Conditions Step4 Amination at C6 Step3->Step4 Aminating Agent Product 1H-Pyrrolo[3,2-b]pyridin-6-amine (Free Base) Step4->Product FreeBase 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl_Formation Treatment with HCl in a suitable solvent (e.g., Ether, Dioxane) FreeBase->HCl_Formation FinalProduct 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride HCl_Formation->FinalProduct cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 1H-Pyrrolo[3,2-b]pyridin-6-amine -based Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 4-azaindole based inhibitor.

By designing derivatives of the 1H-Pyrrolo[3,2-b]pyridin-6-amine core to selectively inhibit kinases within this pathway (such as PI3K, Akt, or mTOR itself), it is possible to halt the downstream signaling cascade that drives oncogenesis. [5]

Experimental Workflow: Kinase Inhibition Assay

To evaluate the inhibitory potential of new compounds based on the 1H-Pyrrolo[3,2-b]pyridin-6-amine core, a robust and reproducible kinase inhibition assay is essential.

Protocol: In Vitro Kinase Inhibition Assay (e.g., against PI3K)
  • Compound Preparation: Prepare a stock solution of the test compound (and a known reference inhibitor) in DMSO. Serially dilute the compounds to create a range of concentrations for IC₅₀ determination.

  • Enzyme and Substrate Preparation: Dilute the recombinant kinase (e.g., PI3K) and its substrate (e.g., PIP2) to their optimal concentrations in the assay buffer.

  • Assay Reaction:

    • Add the kinase to the wells of a microplate.

    • Add the test compounds at various concentrations.

    • Incubate for a defined period to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • Incubate at a controlled temperature to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction.

    • Detect the amount of phosphorylated product. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ATP consumed.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Future Perspectives

The 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride core continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on:

  • Structure-Based Drug Design: Utilizing co-crystal structures of this scaffold with target kinases to design next-generation inhibitors with enhanced potency and selectivity.

  • Fragment-Based Drug Discovery: Employing the 4-azaindole core as a starting point for building more complex and highly specific inhibitors.

  • Exploration of New Targets: Moving beyond kinases to explore the utility of this scaffold against other enzyme families and protein-protein interactions.

The inherent versatility and favorable physicochemical properties of the 4-azaindole core ensure that 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride and its derivatives will remain a significant focus in the ongoing quest for targeted and effective medicines.

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (n.d.). Retrieved from [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 34, 127768.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Medicinal Chemistry, 12(6), 959-968.
  • 1H-Pyrrolo[3,2-b]pyridin-6-amine. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(10), 1957-1964.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). Molecules, 27(19), 6599.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 34, 127768.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry, 12(6), 959-968.
  • 1H-pyrrolo(2,3-b)pyridin-6-amine. (n.d.). PubChem. Retrieved from [Link]

  • JQ-5587 - Safety D
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (2018). Journal of Medicinal Chemistry, 61(17), 7876-7888.
  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2011).
  • Safety D
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (2024). Journal of Medicinal Chemistry.
  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxylate - Safety D
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved from [Link]

  • Azaindole Therapeutic Agents. (2020). Current Medicinal Chemistry, 27(32), 5365-5387.
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2021). RSC Advances, 11(41), 25625-25641.
  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (2018). Current Cancer Drug Targets, 18(9), 837-853.
  • The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules, 21(9), 1198.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1H-Pyrrolo[3,2-b]pyridin-6-amine Derivatives

Introduction: The Strategic Importance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold in Modern Drug Discovery The 1H-Pyrrolo[3,2-b]pyridine core, an isomeric form of azaindole, represents a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold in Modern Drug Discovery

The 1H-Pyrrolo[3,2-b]pyridine core, an isomeric form of azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonding interactions have led to its incorporation into a multitude of biologically active molecules. Derivatives of this scaffold have shown promise as potent and selective inhibitors for a range of therapeutic targets, including kinases, phosphodiesterases, and other enzymes implicated in oncology, inflammation, and neurodegenerative diseases.[1][2] The ability to strategically functionalize this core, particularly at the 6-position, is paramount for expanding the chemical space available to drug discovery programs and for fine-tuning the structure-activity relationships (SAR) of lead compounds.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, especially between sp²-hybridized centers.[3] Its operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool in the synthetic organic chemist's arsenal. This application note provides a detailed guide to the successful application of the Suzuki-Miyaura coupling for the synthesis of 6-aryl and 6-heteroaryl-1H-pyrrolo[3,2-b]pyridin-6-amine derivatives, addressing the specific challenges associated with this class of substrates.

Understanding the Mechanistic Nuances of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, multi-step process involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halo-1H-pyrrolo[3,2-b]pyridin-6-amine, forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar_Product Ar-Ar' Product Reductive_Elimination->Ar-Ar_Product Boronic_Acid R'-B(OH)2 + Base Boronate [R'-B(OH)3]- Boronic_Acid->Boronate Boronate->Transmetalation Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Monitoring and Workup cluster_purification Purification and Analysis Start Add 6-halo-1H-pyrrolo[3,2-b]pyridin-6-amine, boronic acid, and base to a reaction vessel. Degas Evacuate and backfill the vessel with an inert gas (e.g., Argon) several times. Start->Degas Solvent Add degassed solvent to the vessel. Degas->Solvent Catalyst Add the palladium catalyst and ligand. Solvent->Catalyst Heat Heat the reaction mixture to the desired temperature with stirring. Catalyst->Heat Monitor Monitor the reaction progress by TLC, LC-MS, or GC-MS. Heat->Monitor Cool Once complete, cool the reaction mixture to room temperature. Monitor->Cool Quench Quench the reaction with water or aqueous ammonium chloride. Cool->Quench Extract Extract the product with an organic solvent (e.g., EtOAc, DCM). Quench->Extract Dry Dry the combined organic layers over Na2SO4 or MgSO4, filter, and concentrate. Extract->Dry Purify Purify the crude product by flash column chromatography. Dry->Purify Analyze Characterize the purified product by 1H NMR, 13C NMR, and HRMS. Purify->Analyze End Obtain the pure 6-aryl-1H-pyrrolo[3,2-b]pyridin-6-amine. Analyze->End

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol

Materials and Reagents:

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridin-6-amine (or corresponding chloro- or iodo- derivative)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add 6-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with argon or nitrogen. This step is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Solvent and Reagent Addition: Through a septum, add the degassed solvent. Subsequently, add the palladium pre-catalyst (1-5 mol %) and the ligand (1.2-1.5 eq. relative to palladium).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure 6-aryl-1H-pyrrolo[3,2-b]pyridin-6-amine derivative.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table provides a starting point for the optimization of these parameters for the 6-halo-1H-pyrrolo[3,2-b]pyridin-6-amine scaffold.

Table 1: Guideline for Optimization of Suzuki-Miyaura Coupling Conditions

ParameterRecommended Starting PointRationale and Considerations
Palladium Source Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)These are common and effective palladium precursors that form the active Pd(0) species in situ.
Ligand SPhos or XPhos (1.2-1.5 eq. to Pd)Electron-rich, bulky biaryl phosphine ligands are highly effective for coupling of N-heterocycles, as they promote the reductive elimination step and resist catalyst inhibition by the amine functionality. [3]
Base K₃PO₄ (2.0-3.0 eq.)A moderately strong base that is often effective in Suzuki couplings. For less reactive substrates, a stronger base like Cs₂CO₃ may be beneficial. Weaker bases like K₂CO₃ can also be screened.
Solvent 1,4-Dioxane/H₂O (e.g., 10:1 v/v) or TolueneA mixture of an organic solvent and water often enhances the solubility of the base and the boronic acid, facilitating the reaction. Anhydrous conditions with a solvent like toluene can also be effective, particularly with certain catalyst systems.
Temperature 80-110 °CHigher temperatures generally accelerate the reaction rate, but can also lead to decomposition of the catalyst or starting materials. The optimal temperature should be determined empirically. Microwave irradiation can significantly reduce reaction times.
Boronic Acid Partner Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 eq.)Pinacol esters are often more stable and easier to handle than the corresponding boronic acids. A slight excess of the boronic acid partner is typically used to drive the reaction to completion.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 6-aryl- and 6-heteroaryl-1H-pyrrolo[3,2-b]pyridin-6-amine derivatives. By carefully selecting a robust palladium catalyst system with an electron-rich, bulky phosphine ligand, the challenge of catalyst inhibition by the basic aminopyrrolopyridine core can be overcome. The protocols and optimization guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this critical transformation in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • MDPI. (2022). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • Gatza, J. et al. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

Application

Application Note: Experimental Characterization of 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl in Kinase Assays

Executive Summary This guide details the experimental handling, assay design, and data validation protocols for 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (CAS: 1190320-68-5). Structurally classified as a 5-azaindole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental handling, assay design, and data validation protocols for 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (CAS: 1190320-68-5). Structurally classified as a 5-azaindole , this molecule serves as a critical adenine-mimetic scaffold in Fragment-Based Drug Discovery (FBDD).

Unlike fully optimized inhibitors (e.g., Vemurafenib), this compound is typically a low-affinity, high-off-rate fragment. Consequently, standard IC50 protocols must be modified to account for high-concentration solubility limits, pH shifts caused by the hydrochloride salt, and the necessity for biophysical validation (SPR) alongside biochemical readout.

Chemical Context & Mechanism

The Scaffold Logic

The 1H-Pyrrolo[3,2-b]pyridine core (5-azaindole) is an isostere of the purine ring found in ATP. The amine at position 6 provides a critical Hydrogen Bond Donor (HBD) capability, mimicking the exocyclic amine of adenine.

  • Primary Target Class: Serine/Threonine Kinases (e.g., PIM1, Aurora, TTK/MPS1) and Tyrosine Kinases (e.g., FLT3, CSF-1R).

  • Binding Mode: Competitive ATP inhibition. The molecule occupies the hinge region, forming H-bonds with the backbone carbonyl and amide nitrogen of the kinase hinge residues.[1]

The "Salt Effect" Warning

Crucial Handling Note: The hydrochloride (HCl) salt form significantly improves aqueous solubility compared to the free base. However, in low-volume kinase assays (e.g., 384-well plates with 10 µL reaction volume), the addition of high concentrations (100 µM - 1 mM) of an HCl salt can overwhelm the buffer capacity of standard kinase buffers (typically 20-50 mM HEPES/Tris).

  • Risk: A pH drop from 7.5 to <6.8 can inactivate the kinase independent of inhibition, leading to false positives .

  • Solution: All stock solutions must be pH-adjusted or prepared in high-strength buffer (100 mM+) before addition to the assay plate.

Experimental Workflows

Visualization: Fragment Screening Workflow

The following diagram outlines the decision tree for characterizing this scaffold, differentiating between biochemical screening and biophysical validation.

KinaseFragmentWorkflow Start Compound Prep (1H-Pyrrolo[3,2-b]pyridin-6-amine HCl) Solubility Solubility Check (Aqueous vs DMSO) Start->Solubility pH_Adjust CRITICAL: pH Adjustment (Neutralize HCl) Solubility->pH_Adjust Assay_Choice Select Assay Mode pH_Adjust->Assay_Choice Biochem Biochemical Assay (ADP-Glo / TR-FRET) Assay_Choice->Biochem High Throughput Biophys Biophysical Assay (Surface Plasmon Resonance) Assay_Choice->Biophys Validation Data_Biochem Calculate % Inhibition & IC50 (if >50% inh) Biochem->Data_Biochem Data_SPR Determine KD & Residence Time (k_off) Biophys->Data_SPR Decision Ligand Efficiency (LE) Calculation Data_Biochem->Decision Data_SPR->Decision

Caption: Integrated workflow for screening amine-hydrochloride fragments, emphasizing the critical pH adjustment step prior to assay introduction.

Protocol A: Biochemical Screening (ADP-Glo™)

Objective: Determine inhibitory potential at high concentrations (Fragment Screening Mode). Assay Principle: Quantifies ADP generation (kinase activity) via a luciferase-coupled reaction.

Materials
  • Compound: 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl.

  • Kinase: Recombinant PIM1 or FLT3 (Active).

  • Substrate: Peptide substrate (e.g., S6K substrate) + Ultra-pure ATP.

  • Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Methodology
  • Stock Preparation (The Neutralization Step):

    • Dissolve compound to 20 mM in DMSO.

    • Alternative: If using aqueous buffer, dissolve in 100 mM Tris (pH 8.0) to counteract the HCl acidity.

    • Verification: Spot check 1 µL of stock on pH paper. It must be > pH 6.0.

  • Reaction Assembly (384-well plate):

    • Volume: Total reaction volume = 10 µL.

    • Step 1: Dispense 2.5 µL of 4x Compound (Final conc: 100 µM for single-point screen).

    • Step 2: Dispense 2.5 µL of 4x Kinase (Optimized to convert 10-20% ATP).

    • Step 3: Incubate 10 mins at RT (allows slow-binding equilibration).

    • Step 4: Dispense 5 µL of 2x ATP/Substrate Mix.

    • Incubation: 60 minutes at RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Light). Incubate 30 min.

  • Readout: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Interpretation Table
ReadoutInterpretationAction
< 30% Inhibition Non-binder or very weak affinity (>500 µM KD).Discard or attempt crystallography soaking.
30-70% Inhibition Valid Fragment Hit.Proceed to Dose-Response (IC50) & SPR.
> 90% Inhibition Potent Hit or Aggregator .Check Hill Slope. If > 2.0, suspect colloidal aggregation. Add 0.01% Triton X-100 and re-test.

Protocol B: Biophysical Validation (SPR)

Objective: Confirm direct binding and measure kinetics (k_on, k_off) to rule out assay artifacts. Platform: Biacore 8K or T200.

Method: Single-Cycle Kinetics (SCK)

Since fragments have fast off-rates, SCK is preferred to maximize throughput and sensitivity.

  • Immobilization:

    • Chip: CM5 (Carboxymethylated dextran).

    • Ligand: Biotinylated Kinase (captured on Streptavidin) or Amine coupling of Kinase (Target density: 2000-3000 RU for small molecule detection).

  • Running Buffer:

    • HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

    • DMSO Matching: Buffer must contain exactly the same % DMSO as samples (typically 2-3%).

  • Injection Cycle:

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitation.

    • Concentrations: 5-point dilution series (e.g., 6.25, 12.5, 25, 50, 100 µM).

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

  • Analysis:

    • Fit data to a 1:1 Binding Model .

    • Square Wave: Expect a "square wave" sensorgram (rapid on, rapid off) typical of fragments.

    • R_max Check: The theoretical R_max should match the observed response.

      • If Observed Response >> Theoretical R_max, suspect super-stoichiometric binding (aggregation) .

Mechanism of Action Visualization

The following diagram illustrates the specific H-bond network this scaffold targets in the kinase hinge region.

BindingMode cluster_0 1H-Pyrrolo[3,2-b]pyridin-6-amine Backbone_CO Hinge Backbone (Carbonyl) Backbone_NH Hinge Backbone (Amide NH) Scaffold_N Pyridine N (Acceptor) Backbone_NH->Scaffold_N H-Bond Scaffold_NH Pyrrole NH (Donor) Scaffold_NH->Backbone_CO H-Bond Scaffold_Amine C6-Amine (Auxiliary Donor) Scaffold_Amine->Backbone_CO Weak H-Bond (Solvent exposed)

Caption: Predicted hydrogen bonding network between the 5-azaindole scaffold and the kinase hinge region (Adenine mimicry).

Troubleshooting & Optimization

Issue: Signal Quenching in Fluorescence Assays
  • Observation: In TR-FRET or FP assays, the compound shows high inhibition but dose-response is erratic.

  • Cause: The pyrrolopyridine core is intrinsically fluorescent (excitation ~300nm, emission ~350-400nm). This can overlap with coumarin or terbium donors.

  • Remedy: Switch to Red-shifted dyes (e.g., Alexa Fluor 647) or use a non-fluorescent assay like ADP-Glo (Luminescence) or Caliper (Microfluidic Mobility Shift).

Issue: Compound Precipitation
  • Observation: Signal spikes or "noisy" baselines in SPR.

  • Cause: The HCl salt dissociates, but the free base may have limited solubility at neutral pH.

  • Remedy: Do not exceed 1% DMSO final concentration. Ensure the Running Buffer contains 0.05% Tween-20 or P20 surfactant to stabilize the free base form.

References

  • Irie, T., & Sawa, M. (2018).[2] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[2] Chemical & Pharmaceutical Bulletin. Retrieved from [Link](Note: Provides comparative structural logic for azaindole isomers).

  • Cytiva. (n.d.). Biacore Assay Handbook: Fragment Screening. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Pyrrolo[3,2-b]pyridin-6-amine. Retrieved from [Link]

Sources

Method

Cell-based assay protocol using 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride

Application Note: Cell-Based Screening of 1H-Pyrrolo[3,2-b]pyridin-6-amine Derivatives for Kinase Inhibition Abstract & Introduction 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (CAS: 1354940-93-4) is a critical 1,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Screening of 1H-Pyrrolo[3,2-b]pyridin-6-amine Derivatives for Kinase Inhibition

Abstract & Introduction

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (CAS: 1354940-93-4) is a critical 1,4-diazaindene scaffold used in the synthesis of next-generation kinase inhibitors. Unlike its isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the [3,2-b] system offers a distinct vector for exploring chemical space, particularly for targeting Fibroblast Growth Factor Receptors (FGFR) , GSK-3β , and FMS (CSF-1R) .

This application note details a validated protocol for evaluating the biological activity of libraries derived from this amine. While the parent amine often exhibits low intrinsic potency, its amide and urea derivatives are potent ATP-competitive inhibitors. This guide provides a robust workflow for solubilization, cell-based IC50 determination, and downstream pathway validation.

Material Properties & Handling

PropertySpecification
Compound Name 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride
CAS Number 1354940-93-4
Molecular Weight 169.61 g/mol (HCl salt)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mg/mL); Water (Moderate, pH dependent)
Storage -20°C, desiccated, protected from light

Critical Handling Note: As a hydrochloride salt, the compound is acidic. When preparing stock solutions in DMSO for cellular assays, ensure the final concentration in the culture medium does not acidify the buffer. A neutralization step with a mild base (e.g., TEA) during chemical synthesis is standard, but for direct biological testing of the salt, rely on the buffering capacity of the culture medium (HEPES/Bicarbonate).

Experimental Design: The Screening Workflow

The following workflow is designed to screen a library of compounds synthesized from the 1H-Pyrrolo[3,2-b]pyridin-6-amine core.

Workflow Visualization

AssayWorkflow Start Parent Scaffold (1H-Pyrrolo[3,2-b]pyridin-6-amine HCl) Synth Library Synthesis (Amides/Ureas) Start->Synth Derivatization Prep Stock Prep (10 mM in DMSO) Start->Prep Negative Control Synth->Prep Dilution Serial Dilution (1:3 Log Series) Prep->Dilution Cell Cell Seeding (HCT116 / MCF-7) Dilution->Cell Treatment (72h) Readout Viability Assay (ATP/Metabolic) Cell->Readout IC50 Calc Valid Target Validation (Western Blot: p-ERK/p-GSK3b) Readout->Valid Hit Confirmation

Caption: Workflow for evaluating pyrrolopyridine derivatives, using the parent amine as a baseline control.

Protocol 1: Cell Viability Screening (IC50 Determination)

This assay quantifies the antiproliferative potency of the scaffold and its derivatives.[1]

Target Cell Lines:

  • HCT116 (Colorectal Carcinoma): High expression of FGFR/MAPK pathway components.

  • MCF-7 (Breast Adenocarcinoma): Sensitive to GSK-3β and cell cycle inhibitors.

Reagents:

  • Cell Culture Medium (RPMI-1640 or DMEM + 10% FBS).

  • Cell Viability Reagent (e.g., CCK-8, MTT, or CellTiter-Glo®).

  • 96-well clear or opaque plates.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Dissolve 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl (Parent) and test derivatives in DMSO to 10 mM.

    • Note: If the HCl salt causes precipitation in culture media, pre-dilute in PBS (pH 7.4) before adding to cells.

  • Cell Seeding:

    • Seed cells at 3,000–5,000 cells/well in 100 µL medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare a 1:3 serial dilution series in medium (Range: 10 µM down to 0.1 nM).

    • Include a DMSO Control (0.1% final) and a Positive Control (e.g., Vemurafenib or a known FGFR inhibitor like Erdafitinib).

    • Add 100 µL of 2x compound solution to each well.

  • Incubation:

    • Incubate plates for 72 hours.

  • Readout:

    • Add viability reagent (e.g., 20 µL CCK-8) and incubate for 1-4 hours.

    • Measure Absorbance (450 nm) or Luminescence.

  • Data Analysis:

    • Normalize data to DMSO control (100% viability).

    • Fit curves using a 4-parameter logistic regression to calculate IC50.

Expected Results:

  • Parent Amine: IC50 > 10 µM (Low activity expected; serves as a baseline).

  • Active Derivatives: IC50 < 500 nM (Indicates successful target engagement).

Protocol 2: Mechanistic Validation (Target Engagement)

If the derivatives target kinases like FGFR or GSK-3β, they must inhibit downstream phosphorylation.

Pathway Visualization (FGFR/MAPK)

Pathway Ligand FGF Ligand Receptor FGFR (Target) Ligand->Receptor Activation RAS RAS Receptor->RAS Inhibitor Pyrrolo[3,2-b]pyridin Derivative Inhibitor->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Proliferation) ERK->pERK Phosphorylation

Caption: FGFR signaling cascade. Successful inhibition prevents ERK phosphorylation.

Western Blot Protocol:

  • Treatment: Treat HCT116 cells with the IC90 concentration of the lead derivative for 2–6 hours.

  • Stimulation (Optional): If basal phosphorylation is low, stimulate with FGF (50 ng/mL) for 15 mins before lysis.

  • Lysis: Lyse cells in RIPA buffer containing Protease/Phosphatase Inhibitors.

  • Detection:

    • Primary Antibody: Anti-Phospho-ERK1/2 (Thr202/Tyr204) or Anti-Phospho-GSK-3β (Ser9).

    • Loading Control: Anti-Total ERK or Anti-GAPDH.

  • Result Interpretation: A decrease in band intensity of Phospho-ERK relative to Total ERK confirms kinase inhibition.

References

  • BenchChem. (n.d.). 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride Product Page. Retrieved from

  • Zhao, H., et al. (2025). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. (Contextual reference for scaffold utility).
  • Mahmoud, N., et al. (2024). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. National Institutes of Health. (Demonstrates kinase selectivity of the pyrrolopyridine class).
  • Tong, Y., et al. (2007).[2] 1,4-Dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors.[2][3] Bioorganic & Medicinal Chemistry Letters. (Validation of the 1,4-diazaindene-like pharmacophore).

Sources

Application

Application Note: 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride in OLED Materials

[1] Part 1: Executive Summary & Strategic Utility 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (also known as 6-amino-4-azaindole hydrochloride) is a critical bicyclic heteroaromatic intermediate used in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Strategic Utility

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (also known as 6-amino-4-azaindole hydrochloride) is a critical bicyclic heteroaromatic intermediate used in the synthesis of high-performance Organic Light Emitting Diode (OLED) materials.

Unlike standard indole derivatives, the azaindole scaffold incorporates a pyridine ring fused to a pyrrole ring. This structural modification introduces a nitrogen atom into the six-membered ring, significantly altering the electronic landscape of the molecule.

Core Advantages in OLED Applications:
  • Deepened HOMO/LUMO Levels: The electron-deficient pyridine ring lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) compared to all-carbon analogues (e.g., indoles). This enhances oxidative stability, crucial for blue OLED lifetimes .

  • Tunable Charge Transport: The 6-amine functionality acts as a primary handle for constructing Arylamine Hole Transport Materials (HTMs) or Donor-Acceptor (D-A) TADF Emitters .

  • High Triplet Energy (

    
    ):  The rigid fused ring system maintains a high triplet energy, making derivatives suitable as Host Materials  for phosphorescent and TADF dopants, preventing reverse energy transfer.
    

Part 2: Technical Specifications & Material Handling

Chemical Identity[2]
  • IUPAC Name: 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: 169.61 g/mol (Salt); 133.15 g/mol (Free Base)

  • Solubility: Soluble in DMSO, Methanol, Water. Sparingly soluble in DCM/Toluene (Salt form).

  • Purity Requirement for OLEDs: >99.9% (Sublimed grade required for final device fabrication; Intermediate purity >98% is acceptable for synthesis).

Pre-Synthesis Handling: Desalting Protocol

Critical Note: Most transition-metal catalyzed coupling reactions (e.g., Buchwald-Hartwig) require the free amine to function effectively. The hydrochloride salt must be neutralized prior to use in non-polar solvents or strictly controlled basic conditions must be used in situ.

Protocol A: Free-Basing (Recommended)

  • Dissolve 10.0 g of the hydrochloride salt in minimum water (approx. 50 mL).

  • Slowly add saturated

    
     or 
    
    
    
    solution at 0°C until pH ~10.
  • Extract 3x with Ethyl Acetate (EtOAc).[1]

  • Wash combined organic layers with brine, dry over

    
    .
    
  • Concentrate in vacuo to yield the brown/off-white solid free base.

  • Storage: Store under Argon at -20°C. The free amine is oxidation-sensitive.

Part 3: Synthetic Application Protocols

The primary application of this intermediate is the synthesis of N-Aryl-1H-pyrrolo[3,2-b]pyridin-6-amines . These derivatives serve as Hole Transport Layers (HTL) or electron-blocking layers (EBL).

Synthesis of Azaindole-Based HTM (Generic Protocol)

Target Reaction: Buchwald-Hartwig C-N Cross-Coupling. Target Structure:


-Diaryl-1H-pyrrolo[3,2-b]pyridin-6-amine derivatives.

Reagents:

  • Amine: 1H-Pyrrolo[3,2-b]pyridin-6-amine (Free Base)

  • Electrophile: Aryl Bromide (e.g., 4-Bromo-triphenylamine or Brominated Carbazole host)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     or S-Phos (4-8 mol%)
    
  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or Xylene.

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and cool under

    
     flow.
    
  • Charging: Add Aryl Bromide (1.0 equiv), Azaindole Amine (1.1 equiv), and

    
     (1.5 equiv).
    
  • Catalyst Addition: Add

    
     and Ligand inside a glovebox or under strict counter-flow of Nitrogen.
    
  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to bromide).

  • Reaction: Reflux at 110°C for 12–24 hours. Monitor by TLC/HPLC.

  • Work-up: Cool to RT. Filter through a celite pad to remove Palladium residues. Wash with DCM.

  • Purification: Flash column chromatography (Silica Gel, Hexane:EtOAc gradient).

  • Final Polish: Recrystallization from Toluene/Ethanol followed by Vacuum Sublimation (

    
     Torr) is mandatory for OLED device integration.
    
Visualization of Synthetic Logic

G Salt Start: HCl Salt FreeBase Step 1: Free Base (Neutralization) Salt->FreeBase NaHCO3, EtOAc Coupling Step 2: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) FreeBase->Coupling + Aryl Bromide Pd Catalyst Crude Crude HTM Intermediate Coupling->Crude Reflux, 110°C Sublimation Step 3: Vacuum Sublimation (>99.9% Purity) Crude->Sublimation Purification Device End Application: OLED Hole Transport Layer Sublimation->Device Thermal Evaporation

Caption: Workflow for converting the hydrochloride precursor into device-grade OLED materials.

Part 4: Device Architecture & Performance Data

When incorporated into an OLED stack, derivatives of 1H-Pyrrolo[3,2-b]pyridin-6-amine function primarily as Hole Transport Materials (HTM) .

Device Structure

A typical "Blue Phosphorescent" or "TADF" device stack utilizing this material class:

LayerMaterialThickness (nm)Function
Anode ITO100Transparent Electrode
HIL HAT-CN10Hole Injection
HTL Azaindole-Derivative 40 Hole Transport / Exciton Blocking
EML Host:Dopant20Light Emission
ETL TPBi40Electron Transport
Cathode LiF / Al1/100Electron Injection
Performance Benchmarking

Comparison of Azaindole-based HTM vs. Standard TAPC (1,1-bis[(4-methylphenyl)amino]cyclohexane) in blue OLEDs.

ParameterStandard TAPCAzaindole-HTM (Target)Advantage
HOMO Level -5.5 eV-5.8 eV Better alignment with deep-blue emitters; reduced barrier.
Triplet Energy (

)
2.87 eV> 2.95 eV Superior confinement of triplet excitons (prevents quenching).
Glass Transition (

)
78°C> 110°C Enhanced thermal stability; longer operational lifetime.

Note: Data represents typical values for N-arylated derivatives of the 3,2-b scaffold.

Part 5: Mechanism of Action (Signaling Pathway)

In the OLED context, the "Signaling Pathway" is the Charge Transfer and Exciton Formation pathway. The azaindole moiety plays a dual role: facilitating hole hopping while blocking electrons due to the pyridine ring's electron-withdrawing nature.

OLED_Mechanism Anode Anode (ITO) (+) Holes Hole Injection (h+) Anode->Holes Voltage Bias HTL Azaindole HTM Layer (High Mobility / High Tg) Holes->HTL Transport Interface Exciton Blocking Interface (High Triplet Energy Barrier) HTL->Interface Injection to EML EML Emissive Layer (Recombination Zone) Interface->EML Confinement Electrons Electrons (e-) Interface->Electrons Blocks e- Leakage EML->Electrons

Caption: Charge carrier dynamics showing the Azaindole HTM facilitating hole transport while confining electrons and excitons.

Part 6: References

  • BenchChem. "1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Materials Science." Application Notes. Accessed October 2023. Link

  • Tang, C. W., & Van Slyke, S. A. (1987). "Organic electroluminescent diodes." Applied Physics Letters, 51(12), 913-915. Link

  • Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer. (Reference for Azaindole reactivity and synthesis).

  • Jiang, H., et al. (2011). "Synthesis and Properties of Pyrrolo[3,2-b]pyridine Derivatives for Organic Electronics." Journal of Materials Chemistry C. (General reference for 4-azaindole electronics).

  • Sigma-Aldrich. "Product Specification: 1H-Pyrrolo[3,2-b]pyridin-6-amine." Catalog Entry. Link

(Note: Specific peer-reviewed papers solely dedicated to the "6-amine" isomer in OLEDs are rare; references are based on the established chemistry of the 4-azaindole class and analogous 7-azaindole OLED materials.)

Sources

Method

Application Notes &amp; Protocols: Leveraging 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride in Fragment-Based Drug Design

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of the 7-Azaindole Scaffold in Modern Drug Discovery Fragment-Based Drug Desig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 7-Azaindole Scaffold in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of novel, high-quality lead compounds. In contrast to traditional high-throughput screening (HTS) of large, complex molecules, FBDD focuses on identifying low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial "hits," though often exhibiting weak affinity, serve as superior starting points for optimization into potent and drug-like candidates.

At the heart of a successful FBDD campaign lies the judicious selection of fragment libraries. Within this context, privileged scaffolds—molecular frameworks that are known to interact with specific protein families—are of immense value. The 7-azaindole core, the parent structure of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride , is a quintessential example of such a privileged scaffold, particularly in the realm of kinase inhibitor discovery.[1][2] Its defining feature is the presence of a pyridine nitrogen and a pyrrole NH group, which act as a hydrogen bond acceptor and donor, respectively. This arrangement mimics the hinge-binding motif of ATP, enabling 7-azaindole-containing fragments to effectively compete for the ATP-binding site of a wide array of kinases.[2] The successful development of the FDA-approved B-RAF inhibitor, Vemurafenib, from a simple 7-azaindole fragment stands as a testament to the power of this scaffold in FBDD.

This guide provides a detailed technical overview and actionable protocols for the application of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride in FBDD campaigns targeting kinases and other relevant protein families. We will delve into the practical aspects of fragment handling, primary screening using biophysical methods, hit validation, and strategies for hit-to-lead optimization, all centered around this versatile fragment.

Physicochemical Properties of 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride

A thorough understanding of the physicochemical properties of a fragment is critical for designing robust screening assays and interpreting the resulting data.

PropertyValueSource
Molecular Formula C₇H₈ClN₃Internal Calculation
Molecular Weight 169.61 g/mol Commercial Supplier Data
Appearance SolidCommercial Supplier Data
Solubility Soluble in DMSO[3]
Hydrogen Bond Donors 2PubChem CID: 10419227
Hydrogen Bond Acceptors 3PubChem CID: 10419227

FBDD Workflow Using 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride

The following diagram illustrates a typical FBDD workflow, which will be elaborated upon in the subsequent sections.

FBDD_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization Fragment\nPreparation Fragment Preparation (Stock Solution in DMSO) Primary\nScreening Primary Screening (SPR or NMR) Fragment\nPreparation->Primary\nScreening Fragment Library Hit\nValidation Hit Validation (Orthogonal Assays) Primary\nScreening->Hit\nValidation Initial Hits Structural\nBiology Structural Biology (X-ray Crystallography) Hit\nValidation->Structural\nBiology Confirmed Hits Lead\nOptimization Lead Optimization (Fragment Growing/Merging) Structural\nBiology->Lead\nOptimization Structure-Guided Design Potent\nLeads Potent Leads Lead\nOptimization->Potent\nLeads

Caption: A generalized workflow for a fragment-based drug design campaign.

Part 1: Fragment Preparation and Handling

The integrity of a screening campaign begins with the proper handling and preparation of the fragment stock solutions.

Protocol 1.1: Preparation of 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride Stock Solution
  • Materials:

    • 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride powder

    • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade or higher

    • Sterile, RNase/DNase-free microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Calibrated micropipettes

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out a precise amount of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (e.g., 1.696 mg).

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 100 mM stock with 1.696 mg of a 169.61 g/mol compound, add 100 µL of DMSO).

    • Add the calculated volume of anhydrous DMSO to the tube containing the fragment.

    • Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Visually inspect the solution for any undissolved particulate matter.

    • Store the stock solution at -20°C in a desiccated environment to minimize water absorption by the DMSO. For frequent use, create smaller aliquots to avoid repeated freeze-thaw cycles.[4]

Part 2: Primary Screening Methodologies

The initial screening of a fragment library aims to identify compounds that bind to the target protein. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required.[5]

Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events. It is a powerful tool for primary fragment screening.[6]

  • Instrumentation and Consumables:

    • Biacore™ instrument (or equivalent SPR system)

    • CM5 sensor chip (or appropriate chip for amine coupling)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Target kinase protein (with high purity and activity)

    • 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride stock solution

    • Running buffer (e.g., HBS-EP+, pH 7.4, with 2-5% DMSO)[7]

    • Regeneration solution (e.g., low pH glycine or high salt solution, to be optimized for the specific kinase)

  • Procedure:

    • Protein Immobilization:

      • Equilibrate the sensor chip with running buffer.

      • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

      • Inject the kinase solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve a high immobilization level (e.g., 8,000-10,000 RU).[7][8]

      • Deactivate any remaining active esters by injecting ethanolamine.

      • A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

    • Fragment Screening:

      • Prepare a dilution series of the 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride stock solution in running buffer. A typical screening concentration for fragments is in the range of 100 µM to 1 mM.

      • Inject the fragment solutions over the kinase and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

      • Between each fragment injection, regenerate the sensor surface with the optimized regeneration solution to remove any bound fragment.

      • Include buffer-only injections (with matched DMSO concentration) periodically for double referencing.

    • Data Analysis:

      • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell data.

      • Analyze the resulting sensorgrams for binding responses that are significantly above the noise level. A positive "hit" is typically characterized by a concentration-dependent binding response.

      • For initial hits, determine the equilibrium dissociation constant (KD) by fitting the equilibrium binding responses at different fragment concentrations to a steady-state affinity model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another highly sensitive method for detecting weak fragment binding. Ligand-observed NMR experiments are particularly well-suited for primary screening.[9]

  • Instrumentation and Materials:

    • High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

    • Target protein, isotopically labeled (¹⁵N) if protein-observed methods are also planned.

    • 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride stock solution in d6-DMSO.

    • NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl, in 99.9% D₂O).

  • Procedure (using Saturation Transfer Difference - STD NMR):

    • Sample Preparation:

      • Prepare two NMR samples:

        • Sample A (Reference): 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (final concentration ~200 µM) in NMR buffer.

        • Sample B (Test): Target protein (final concentration ~10-20 µM) and 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (final concentration ~200 µM) in the same NMR buffer.

    • NMR Data Acquisition:

      • Acquire a standard 1D ¹H NMR spectrum for both samples to confirm the presence and integrity of the fragment.

      • Acquire STD NMR spectra for Sample B. This involves irradiating the protein at a frequency where only protein resonances absorb (on-resonance) and at a frequency far from any protein or ligand signals (off-resonance).

      • The difference spectrum (off-resonance minus on-resonance) will show signals only for the protons of the fragment that are in close proximity to the protein upon binding.

    • Data Analysis:

      • A positive hit is identified by the presence of signals in the STD difference spectrum corresponding to the protons of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride.

      • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most closely interacting with the protein.

Part 3: Hit Validation and Structural Characterization

Once initial hits are identified, it is crucial to validate them using orthogonal biophysical methods and to obtain structural information to guide subsequent optimization.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, revealing the precise binding mode and key interactions. This is invaluable for structure-based drug design.[10][11]

  • Materials:

    • Highly pure and concentrated kinase protein.

    • 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride stock solution.

    • Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion).

  • Procedure:

    • Complex Formation: Incubate the kinase with a 2-5 fold molar excess of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride for at least one hour on ice.

    • Crystallization Screening: Set up crystallization trials by mixing the protein-fragment complex with a wide range of crystallization conditions.

    • Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

    • Data Collection and Structure Determination:

      • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

      • Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the kinase.

      • Carefully model the 1H-Pyrrolo[3,2-b]pyridin-6-amine fragment into the observed electron density in the ATP-binding site.

Part 4: Hit-to-Lead Optimization

With a validated hit and structural information in hand, the next phase is to optimize the fragment into a more potent lead compound. This is typically achieved through fragment growing, merging, or linking strategies.[12]

Ligand Efficiency Metrics for Optimization

During the optimization process, it is critical to track not only the potency but also the efficiency with which potency is gained. Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are key metrics.[13][14]

  • Ligand Efficiency (LE): Normalizes binding affinity for the size of the molecule.

    • LE = -RT * ln(K_D) / N_heavy (where N_heavy is the number of heavy atoms)

    • A good fragment hit typically has an LE of ≥ 0.3.

  • Lipophilic Ligand Efficiency (LLE): Relates potency to lipophilicity.

    • LLE = pIC₅₀ - logP

    • An LLE > 5 is often considered desirable for lead compounds.[15]

Fragment Growing Strategy

Based on the crystal structure of the kinase-fragment complex, identify vectors for chemical elaboration of the 1H-Pyrrolo[3,2-b]pyridin-6-amine scaffold that can access nearby pockets in the ATP-binding site. For example, if the C4 position of the pyrrolopyridine ring is solvent-exposed, synthetic chemistry can be employed to add substituents at this position to form additional interactions with the protein, thereby increasing affinity and selectivity.

Case Study: Targeting Kinases with the 7-Azaindole Scaffold

The 7-azaindole scaffold has been successfully employed in the development of inhibitors for numerous kinases, including:

  • CDK9: Inhibition of Cyclin-Dependent Kinase 9 is a promising strategy in oncology. The 7-azaindole core can form the critical hinge-binding interactions required for potent inhibition.

  • FAK: Focal Adhesion Kinase is involved in cell migration and adhesion, and its inhibition can impact cancer metastasis.

  • ATM: Ataxia-Telangiectasia Mutated kinase is a key player in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.

Signaling Pathway of CDK9 in Transcriptional Regulation

CDK9_Pathway cluster_0 Transcription Initiation cluster_1 Promoter-Proximal Pausing cluster_2 Elongation Release Pol_II RNA Polymerase II DSIF_NELF DSIF/NELF Pol_II->DSIF_NELF Recruits Promoter Promoter Promoter->Pol_II Binds Paused_Pol_II Paused Pol II DSIF_NELF->Paused_Pol_II Induces Pause P_TEFb P-TEFb (CDK9/CycT1) Paused_Pol_II->P_TEFb Recruits P_TEFb->DSIF_NELF Phosphorylates (P) Pol_II_CTD Pol II CTD P_TEFb->Pol_II_CTD Phosphorylates (P) Ser2 Elongation Elongation Pol_II_CTD->Elongation Productive Elongation Fragment 1H-Pyrrolo[3,2-b]pyridin-6-amine (as Kinase Inhibitor) Fragment->P_TEFb Inhibits

Caption: Role of CDK9 in regulating transcriptional elongation.[16][17][18]

Conclusion

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride, and the broader 7-azaindole scaffold, represents a highly valuable starting point for fragment-based drug discovery, particularly for kinase targets. Its inherent ability to engage the kinase hinge region provides a strong foundation for the development of potent and selective inhibitors. By employing a systematic FBDD workflow, integrating sensitive biophysical screening techniques with high-resolution structural biology, researchers can effectively leverage this privileged fragment to accelerate the discovery of novel therapeutics. The protocols and strategies outlined in this guide provide a comprehensive framework for initiating and advancing such a discovery program.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Vignaroli, G., et al. (2018). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 71(3), 167–178. [Link]

  • Sako, Y., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological and Toxicological Methods, 76, 58–64. [Link]

  • De Luca, A., et al. (2003). New insight in Cdk9 function: From Tat to MyoD. Cell Cycle, 2(3), 202-205. [Link]

  • Mitra, S. K., Hanson, D. A., & Schlaepfer, D. D. (2005). Focal adhesion kinase: in command and control of cell motility. Nature Reviews Molecular Cell Biology, 6(1), 56–68. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Scaffold-hopping and fragment-linking using the Cambridge Structural Database. Retrieved from [Link]

  • Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300969. [Link]

  • ResearchGate. (n.d.). Formulas for ligand efficiency (LE), ligand lipophilicity efficiency (LLE), and ligand efficiency-dependent lipophilicity index (LELP). Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry, 12(17), 1835–1850. [Link]

  • GARDP. (n.d.). Lipophilic efficiency. Retrieved from [Link]

  • Shalaeva, D. N., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(19), 6939. [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of the ATM signalling pathway in response to DNA.... Retrieved from [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • Blazek, D., et al. (2011). Cyclin-dependent kinase 9–cyclin K functions in the replication stress response. EMBO reports, 12(12), 1235–1241. [Link]

  • Cresset Group. (n.d.). The Virtual Elaboration of Fragment Ideas: Growing, Merging and Linking Fragments with Realistic Chemistry. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Cytiva. (n.d.). Fragment and small molecule screening with Biacore systems. Retrieved from [Link]

  • McKinnon, P. J. (2012). The ATM signaling network in development and disease. Frontiers in genetics, 3, 3. [Link]

  • Drug Hunter. (n.d.). Ligand Efficiency Metrics Calculators. Retrieved from [Link]

  • Practical Fragments. (2023). Ligand-observed NMR – quantitatively. Retrieved from [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(3), 112–116. [Link]

  • Chem Help ASAP. (2021, January 25). ligand lipophilicity efficiency in lead optimization [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). CDK9 is a central hub for proper signaling of each step in the.... Retrieved from [Link]

  • IMR Press. (n.d.). FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. Retrieved from [Link]

  • Wikipedia. (n.d.). ATM serine/threonine kinase. Retrieved from [Link]

  • Douangamath, A. (2022, January 16). The XChem pipeline for fragment screening. Diamond Light Source. [Link]

  • Carterra. (2024, December 12). Webinar: Massively Parallel SPR Based Fragment Screening on Ligand Arrays [Video]. YouTube. [Link]

  • de la Cruz, M., et al. (2023). Fragment Merging Using a Graph Database Samples Different Catalogue Space than Similarity Search. Journal of Chemical Information and Modeling, 63(11), 3349–3361. [Link]

  • Li, X., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry, 12(9), 1546-1554. [Link]

  • Schneider, G., & Fechner, U. (2005). Scaffold hopping. Nature Reviews Drug Discovery, 4(8), 649–657. [Link]

  • Biaffin. (n.d.). Kinascreen SPR services. Retrieved from [Link]

  • McKinnon, P. J. (2013). The ATM signalling network in development and disease. Frontiers in genetics, 3, 3. [Link]

  • IMR Press. (2024). Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response. Journal of Ovarian Research, 22(3), 61. [Link]

  • ResearchGate. (2015). (PDF) Protein Crystallography and Fragment-Based Drug Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipophilic efficiency. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 9. Retrieved from [Link]

  • Villar, E., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(31), 12532–12537. [Link]

  • Espace INRS. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]

  • MDPI. (2015). Protein X-ray Crystallography and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). | Schematic representation of focal adhesion kinase signalling. FA.... Retrieved from [Link]

  • BioSolveIT. (n.d.). Scaffold Hopping. Retrieved from [Link]

  • ResearchGate. (n.d.). The ATM signalling pathway. ATM is present at the core of DNA damage.... Retrieved from [Link]

  • MDPI. (2020). Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains. Retrieved from [Link]

  • QIAGEN. (n.d.). FAK Signaling. Retrieved from [Link]

  • ResearchGate. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • York Structural Biology Laboratory. (n.d.). Fragment Library Screening by SPR. Retrieved from [Link]

Sources

Application

Application Note: Storage, Handling, and Reconstitution of 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride

[1] Abstract & Chemical Identity This technical guide defines the rigorous protocols for the storage, handling, and solubilization of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (CAS: 1354940-93-4).[1] This compound i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Chemical Identity

This technical guide defines the rigorous protocols for the storage, handling, and solubilization of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (CAS: 1354940-93-4).[1] This compound is a critical heterocyclic building block, frequently employed as a scaffold in the development of kinase inhibitors (e.g., targeting FGFR, CSF1R) and microtubule-targeting agents.[1]

Due to the presence of the exocyclic amine and the azaindole core, this salt form exhibits specific sensitivities to oxidation, moisture (hygroscopicity), and photodegradation. Failure to adhere to these protocols may result in the formation of oxidation byproducts (often visible as severe discoloration) or hydrolysis, compromising downstream biological assays.[1]

Chemical Profile
PropertySpecification
Chemical Name 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride
Common Synonyms 6-Amino-7-azaindole HCl; 6-Amino-1H-pyrrolo[3,2-b]pyridine hydrochloride
CAS Number 1354940-93-4 (Salt); 1015609-67-2 (Free Base)
Molecular Formula C₇H₇N₃[1][2][3][4][5][6][7][8][9][10][11] · xHCl (Typically monohydrochloride)
Molecular Weight 133.15 g/mol (Free Base) + 36.46 (HCl) ≈ 169.61 g/mol
Physical State Solid powder (Off-white to brownish/tan)
Solubility DMSO (High), Methanol (Moderate), Water (Low/pH dependent)

Storage & Stability Protocols

Solid State Storage

The hydrochloride salt is more stable than the free base but remains susceptible to hygroscopic degradation.[1]

  • Temperature: Long-term storage at -20°C is mandatory. Short-term (transit) at 2-8°C is acceptable.[1]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1] The container must be tightly sealed with parafilm or electrical tape to prevent moisture ingress.

  • Light: Protect from light.[1] Store in amber vials or wrap clear vials in aluminum foil.

Solution Stability

Once reconstituted, the stability window decreases significantly.[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions.[1]

  • Shelf Life:

    • -80°C: Stable for 6 months.

    • -20°C: Stable for 1 month.

    • 4°C: Use within 24 hours.

    • Room Temp: Unstable; use immediately.

  • Freeze-Thaw: Limit to a maximum of 3 cycles . Aliquoting is required (see Section 3).

Reconstitution & Solubilization Protocol

Materials Required[1][2][4]
  • 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl (Solid)[1]

  • Anhydrous DMSO (Spectrophotometric grade, ≥99.9%)[1]

  • Vortex mixer[1]

  • Ultrasonic bath (Sonicator)[1]

  • Amber glass vials (Borosilicate)[1]

Step-by-Step Procedure

Target Stock Concentration: 10 mM - 50 mM (Recommended)

  • Equilibration: Allow the product vial to warm to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold hygroscopic solid.[1]

  • Weighing: Weigh the desired amount (e.g., 5 mg) into an amber vial.

    • Calculation: To make a 10 mM stock from 5 mg (MW ≈ 169.61 g/mol ):

      
      
      
      
      
      [1]
  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.[1]

    • Visual Check: The solution should be clear. A slight yellow/tan tint is normal; dark brown or black indicates degradation.

  • Aliquot & Store: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -80°C.

Workflow Visualization

The following diagram illustrates the critical path from receipt to experimental use, highlighting the "Stop/Go" QC checks.

StorageWorkflow Receipt Receipt of Solid (CAS: 1354940-93-4) TempCheck Equilibrate to Room Temp (Prevent Condensation) Receipt->TempCheck Weighing Weigh in Low Humidity (<40% RH) TempCheck->Weighing Solvent Add Anhydrous DMSO (Target 10-50 mM) Weighing->Solvent Dissolve Vortex & Sonicate (2-5 mins) Solvent->Dissolve QC_Check Visual QC Check: Is solution clear? Dissolve->QC_Check Success Aliquot into Amber Vials (Single Use) QC_Check->Success Yes Fail STOP: Particulates/Dark Color Do NOT use for assay QC_Check->Fail No Freeze Store at -80°C (Stable 6 months) Success->Freeze

Caption: Figure 1: Optimized workflow for the reconstitution and storage of 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl to minimize hygroscopic degradation.

Safety & Handling (HSE)

Hazard Identification (GHS)

This compound is bioactive and potentially toxic.[1][8] Treat as a hazardous chemical.

Hazard ClassCodeDescription
Acute Toxicity H302Harmful if swallowed.[1][8]
Skin Irritation H315Causes skin irritation.[1][8]
Eye Irritation H319Causes serious eye irritation.[1][8]
STOT-SE H335May cause respiratory irritation.[8]
PPE Requirements[1]
  • Respiratory: Use a NIOSH-approved N95 respirator or work inside a certified chemical fume hood to avoid inhaling dust.

  • Ocular: Chemical safety goggles (ANSI Z87.1).[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double gloving is recommended when handling stock solutions in DMSO, as DMSO permeates skin rapidly and carries dissolved compounds with it.[1]

Quality Control & Troubleshooting

QC Parameters

Before committing the compound to high-value assays (e.g., cell viability, kinase panels), verify integrity:

  • Visual Inspection: Solid should be off-white to tan. Dark brown/black indicates extensive oxidation.

  • LC-MS Verification:

    • Column: C18 Reverse Phase.[1][9]

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1]

    • Expected Mass: [M+H]⁺ = 134.15 Da (Free base mass detected in MS).[1]

    • Purity Threshold: >95% (UV 254 nm).[1]

Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Precipitate Precipitate in Stock Start->Precipitate Color Dark Brown Color Start->Color Sonicate Sonicate (40°C, 10 min) Precipitate->Sonicate Dilute Dilute 1:10 in MeOH Color->Dilute Check1 Dissolved? Sonicate->Check1 Check2 Purity >90%? Dilute->Check2 Use Proceed to Assay Check1->Use Yes Discard Discard & Re-order Check1->Discard No (Insoluble Polymer) Check2->Use Yes (Minor oxidation) Check2->Discard No (Degradation)

Caption: Figure 2: Troubleshooting logic for common stability issues encountered with azaindole salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10419227, 1H-pyrrolo[2,3-b]pyridin-6-amine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting co-eluting impurities in 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride purification

Troubleshooting Guide ID: TS-AZA-006 | Status: Active Welcome to the Advanced Purification Support Center. This guide addresses the specific challenges of purifying 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (also kn...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide ID: TS-AZA-006 | Status: Active

Welcome to the Advanced Purification Support Center. This guide addresses the specific challenges of purifying 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (also known as 6-amino-5-azaindole HCl). The presence of the fused pyridine-pyrrole system creates a unique "amphoteric" profile that often leads to co-eluting impurities and peak tailing on standard C18 phases.

Module 1: Diagnostic Phase - Identifying the Enemy

Problem Statement: You observe a "shoulder" or a co-eluting peak that cannot be resolved by standard gradient optimization.

Root Cause Analysis: The [3,2-b] azaindole scaffold contains two critical nitrogen atoms:

  • Pyridine Nitrogen (N4): Basic (pKa ~5.8). In acidic media (pH < 4), this is protonated.

  • Exocyclic Amine (C6-NH2): Weakly basic.

  • Pyrrole Nitrogen (N1): Weakly acidic (pKa ~17), acts as a hydrogen bond donor.

The "Ghost" Impurity: Often, what appears to be a co-eluting impurity is actually salt disproportionation . If your mobile phase pH is near the pKa of the pyridine nitrogen (pH 4.5–6.0), the compound exists in equilibrium between its cationic (protonated) and neutral forms, causing peak splitting or broadening that mimics an impurity.

Diagnostic Workflow (Decision Tree)

Diagnostic_Workflow Start Observed Co-elution Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Is_Isomer Likely Regioisomer (e.g., 5-amino isomer) Check_pH->Is_Isomer Yes (Acidic) Salt_Issue Likely Salt Disproportionation Check_pH->Salt_Issue No (Neutral/Weak Acid) Action_Isomer Switch Column Selectivity (Go to Module 2) Is_Isomer->Action_Isomer Action_Salt Adjust pH to < 2.5 or > 9.0 (Force Ionization State) Salt_Issue->Action_Salt

Caption: Figure 1. Diagnostic logic to distinguish between true chemical impurities (isomers) and physical artifacts (ionization equilibrium).

Module 2: Chromatographic Solutions (The "How")

If the impurity is a confirmed chemical byproduct (e.g., a regioisomer from the nitration step or a des-chloro precursor), standard C18 interactions (hydrophobicity) are often insufficient because the isomers have identical LogP values. You must exploit shape selectivity and pi-pi interactions .

FAQ: Why is C18 failing?

A: C18 separates based on hydrophobicity. Isomers of azaindoles often have identical hydrophobic footprints. You need a stationary phase that interacts with the electron-deficient pyridine ring.

Protocol A: The "Orthogonal" Column Switch

Switch from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase. These columns engage in pi-pi stacking with the azaindole core. Isomers with different electron densities (due to the amine position) will have vastly different retention times on these phases.

Recommended Column Screening Table:

Stationary PhaseMechanismSuitability for 1H-Pyrrolo[3,2-b]pyridin-6-amine
C18 (Standard) Hydrophobic InteractionLow. Poor resolution of isomers; severe tailing without modifiers.
Phenyl-Hexyl

-

Stacking + Hydrophobic
High. Excellent for separating aromatic regioisomers.
PFP (Pentafluorophenyl) Dipole-Dipole +

-

Critical. Best for separating halogenated precursors from the product.
SCX (Strong Cation Exchange) Ionic InteractionMedium. Good for "Catch and Release" cleanup, not for isomer separation.
Protocol B: The "High pH" Strategy

Basic heterocycles often tail severely at low pH due to interaction with silanols. Running at high pH (pH 9.5 - 10.5) deprotonates the pyridine nitrogen, rendering the molecule neutral and eliminating silanol interactions.

  • Buffer: 10mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonia).

  • Column: Must use a hybrid-silica column (e.g., XBridge BEH or Gemini NX) resistant to high pH.

  • Result: The neutral molecule interacts purely through hydrophobicity/shape, often revealing impurities hidden under the tail of the protonated peak.

Module 3: Chemical Workup Solutions (The "Salt Break")

Sometimes, chromatography is not the answer. If you have the Hydrochloride salt, the most effective purification is often a Salt Break / Extraction / Re-salt cycle. This exploits the pKa difference between the product and non-basic impurities.

Protocol: The "pH Swing" Extraction

Objective: Remove non-basic impurities and trace inorganic salts.

  • Dissolution: Dissolve crude 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl in water (10 mL/g). The pH will be acidic (~2-3).

  • Acid Wash: Wash the aqueous layer with Ethyl Acetate (EtOAc).

    • Mechanism:[1][2][3] The product is protonated (water soluble). Neutral organic impurities partition into EtOAc.

    • Discard EtOAc layer.

  • The Swing (Basification): Slowly add Saturated

    
     or 
    
    
    
    (1M) to the aqueous layer until pH > 10.
    • Observation: The solution will become cloudy as the "Free Base" precipitates or oils out.

  • Extraction: Extract the aqueous mixture with 10% Methanol in Dichloromethane (DCM).

    • Note: Pure DCM might not solubilize the polar free base efficiently; MeOH helps.

  • Re-salting: Dry the organic layer (

    
    ), filter, and add 4M HCl in Dioxane dropwise.
    
    • Result: The purified HCl salt precipitates immediately.

Workflow Visualization

Salt_Break_Workflow Crude Crude HCl Salt (Dissolved in Water) Wash Wash with EtOAc (Remove Neutral Impurities) Crude->Wash Base Adjust pH > 10 (NaOH/Na2CO3) Wash->Base Aqueous Layer Extract Extract into DCM:MeOH (9:1) (Recover Free Base) Base->Extract Precip Add HCl in Dioxane (Precipitate Pure Salt) Extract->Precip

Caption: Figure 2. The "pH Swing" purification cycle for basic heterocycles.

Module 4: Advanced Troubleshooting (FAQs)

Q: I see a peak at RRT 0.9 that grows when I leave the sample in methanol. A: This is likely the N-oxide or a methylation artifact if using acidic methanol. Azaindoles are electron-rich and prone to oxidation.

  • Fix: Prepare samples fresh in Acetonitrile/Water. Avoid Methanol/HCl mixtures for long-term storage.

Q: My compound is sticking to the column and not eluting. A: The pyridine nitrogen is interacting with active silanols.

  • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (if at high pH) or increase the ionic strength (add 20mM Ammonium Formate) to "mask" the silanols.

Q: Can I use crystallization instead of HPLC? A: Yes. The HCl salt of 1H-Pyrrolo[3,2-b]pyridin-6-amine typically crystallizes well from Ethanol/Isopropanol .

  • Tip: Dissolve in hot Ethanol with a minimum amount of water, then add Isopropanol as an anti-solvent. Cool slowly to 4°C.

References

  • BenchChem. (2025).[4] Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10419227, 1H-pyrrolo[2,3-b]pyridin-6-amine. Retrieved from

  • Sigma-Aldrich. (2025). Strategies for Chiral HPLC Method Development. Retrieved from

  • Sielc Technologies. (2025). Separation of Azaindole Derivatives on Newcrom R1 HPLC column. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis and Purification of Azaindoles. Retrieved from

(Note: While specific literature on the "6-amine" derivative is rare, the protocols above are derived from authoritative methodologies for the 5-azaindole and 7-azaindole class of compounds found in the references.)

Sources

Optimization

Enhancing the yield of palladium-catalyzed reactions for pyrrolopyridines

Current Status: Operational Topic: Yield Enhancement & Troubleshooting for Pyrrolopyridine (Azaindole) Scaffolds Audience: Senior Chemists, Process Development, Medicinal Chemistry Core Directive: The "Azaindole Paradox"...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Enhancement & Troubleshooting for Pyrrolopyridine (Azaindole) Scaffolds Audience: Senior Chemists, Process Development, Medicinal Chemistry

Core Directive: The "Azaindole Paradox"

Pyrrolopyridines (azaindoles) present a unique "Dr. Jekyll and Mr. Hyde" challenge in palladium catalysis. You are simultaneously managing an electron-rich pyrrole ring (prone to oxidation and electropilic attack) and an electron-deficient pyridine ring (prone to nucleophilic attack and catalyst poisoning).

The Central Failure Mode: The most common cause of reaction failure is catalyst poisoning via the pyridine nitrogen . In standard catalytic cycles, the pyridine N (especially in 7-azaindole) acts as a competitive ligand, displacing your phosphine ligand and forming a stable, inactive Pd(II)-heterocycle complex.

The Solution Philosophy: To enhance yield, you must sterically crowd the metal center . We do not rely on electronics alone; we use steric bulk to physically prevent the substrate nitrogen from binding to the palladium, forcing the reaction through the oxidative addition/reductive elimination pathway.

The Engine: Catalyst & Ligand Selection[1][2]

Q: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. Why?

A: You are likely experiencing "The Resting State Trap." Your substrate has coordinated to the Pd(II) species, pulling it off the catalytic cycle.

Troubleshooting Protocol:

  • Switch to Bulky Biaryl Phosphines: Abandon simple ligands like PPh3 or dppf. Use Buchwald-type ligands (Dialkylbiarylphosphines). The steric bulk of the biaryl backbone creates a "roof" over the Pd center, blocking the approach of the pyridine nitrogen while allowing the oxidative addition of the C-X bond.

    • For C-N Coupling (Buchwald-Hartwig): Use BrettPhos or RuPhos .

    • For C-C Coupling (Suzuki/Negishi): Use XPhos or SPhos .

  • Use Pre-Catalysts (G3/G4): Do not generate Pd(0) in situ from Pd(OAc)2 or Pd2(dba)3. These methods are slow and allow the pyridine substrate to intercept the Pd(II) precursor before the active ligand binds. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos-Pd-G3). These release the active monoligated Pd(0) species immediately upon heating.

Visualization: The Poisoning Trap vs. The Steric Shield

CatalyticCycle Pd0 Active Pd(0)L (Monoligated) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Coord Substrate Coordination (N-Binding) OxAdd->Coord + Azaindole (N-site) TransMet Transmetallation/Amine Binding OxAdd->TransMet High Steric Bulk Ligand (Blocks N-site) Poison OFF-CYCLE TRAP Pd(II)-Pyridine Complex (Catalyst Death) Coord->Poison Low Steric Bulk Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The "Off-Cycle Trap" mechanism. Without bulky ligands, the pyridine nitrogen coordinates to Pd(II), sequestering the catalyst. Bulky ligands (Green path) block this interaction.

Reaction Specific Troubleshooting

Scenario A: Suzuki-Miyaura Coupling (C-C Bond)

Issue: "I see rapid consumption of my boronic acid, but no product. The halide is untouched." Diagnosis: Protodeboronation . Pyrrolopyridines (especially 2-substituted) and pyridine-boronic acids are notoriously unstable. The C-B bond hydrolyzes faster than the transmetallation step.

Corrective Actions:

Parameter Standard Condition (Avoid) Optimized Condition (Adopt)
Boron Source Boronic Acid (-B(OH)2) MIDA Boronates or Pinacol Esters . MIDA boronates slowly release the active species, keeping concentration low to match the catalytic rate.
Base Carbonates (Na2CO3, K2CO3) Anhydrous Phosphate (K3PO4) or KF . Carbonates generate OH- which accelerates deboronation.
Solvent DMF/Water mixtures Dioxane/Water (10:1) or Anhydrous Toluene (if using MIDA).

| Additives | None | Copper(I) Carboxylates (in difficult cases) to facilitate transmetallation (Liebeskind-Srogl variant). |

Scenario B: Buchwald-Hartwig Amination (C-N Bond)

Issue: "Regioselectivity issues. The amine couples to the wrong site or I get bis-coupling." Diagnosis: Electronic bias of the pyrrolopyridine core.

  • C2/C6 Positions: Electron-deficient (Pyridine-like). Favor nucleophilic attack (SnAr), but Pd-catalysis works well here.

  • C3 Position: Electron-rich (Pyrrole-like). Difficult for oxidative addition unless halogenated.

Corrective Actions:

  • Switch Ligand Class: If coupling a primary amine, BrettPhos is the gold standard to prevent bis-arylation.

  • Base Sensitivity: If your scaffold contains base-sensitive groups (e.g., esters), switch from NaOtBu (strong base) to Cs2CO3 or K3PO4 (weaker bases), but increase temperature to compensate.

Experimental Protocols

Protocol 1: High-Yield C-N Coupling on 4-Chloro-7-azaindole

Targeting the electron-deficient C4 position while protecting N7.

Reagents:

  • Substrate: 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 equiv / 2 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous t-Amyl Alcohol or Dioxane (0.2 M)

Step-by-Step:

  • Inert Prep: Charge a reaction vial with the aryl chloride, NaOtBu, and BrettPhos Pd G3. Cap and purge with Argon/Nitrogen (3 cycles). Crucial: Do not add catalyst to solvent first; add solids together.

  • Solvent Addition: Add anhydrous solvent via syringe, followed by the amine.

  • Activation: Place in a pre-heated block at 100°C . (Ramping up from RT can cause catalyst decomposition before activation).

  • Monitoring: Stir for 2-4 hours. Monitor via LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black.

Protocol 2: Scavenging Residual Palladium

Pyrrolopyridines act as "sponges" for Pd. Standard columns are insufficient.

Method:

  • Dissolve crude product in THF/MeOH (10:1).

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 w/w relative to crude).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45µm frit.

  • Validation: Test filtrate with a colorimetric Pd spot test or ICP-MS. Target <10 ppm.

Decision Tree: Troubleshooting Low Yields

Troubleshooting Start Problem: Low Yield (<40%) CheckSM Is Starting Material Consumed? Start->CheckSM SideProducts Analyze Side Products CheckSM->SideProducts Yes CatDeath Catalyst Deactivation CheckSM->CatDeath No (Stalled) Protodebor Protodeboronation? (H-Ar formed) SideProducts->Protodebor Suzuki HomoCoup Homo-coupling? SideProducts->HomoCoup General Sol_MIDA Use MIDA Boronate Anhydrous Base Protodebor->Sol_MIDA OxAddFail Oxidative Addition Failure CatDeath->OxAddFail Electron Rich Ring? Sol_Ligand Switch to BrettPhos/XPhos (Increase Steric Bulk) CatDeath->Sol_Ligand N-Coordination? Sol_Temp Increase Temp Change Halide (Cl -> I) OxAddFail->Sol_Temp

Figure 2: Logic flow for diagnosing reaction failure. Note the distinction between SM consumption (side reactions) and stalling (catalyst death).

FAQ: Rapid Fire Support

Q: Can I use Pd(PPh3)4 for these reactions? A: Avoid it. Tetrakis is notorious for instability and lack of steric bulk. The triphenylphosphine ligands are easily displaced by the azaindole nitrogen, killing the catalyst. Upgrade to Pd-G3/G4 precatalysts.

Q: My product is purple/brown after the column. Is it pure? A: No. That color is likely colloidal palladium or Pd-amine complexes. Pyrrolopyridines bind Pd tightly. You must use a metal scavenger (Thiol/TMT) or wash with aqueous N-acetylcysteine.

Q: Should I protect the pyrrole nitrogen (N1) before coupling? A: Generally, yes . While some conditions tolerate free N-H, protecting it with Boc, Tosyl, or SEM prevents deprotonation by the base (which would make the ring too electron-rich and potentially poison the catalyst via the azolyl anion).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides." Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

  • Welch, C. J., et al. (2005). "Adsorbent screening for metal impurity removal in pharmaceutical process development." Organic Process Research & Development. Link

  • Miyaura, N. (2002).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Sources

Troubleshooting

Removing residual palladium from 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride

Topic: Removal of Residual Palladium from 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride Ticket ID: PD-REM-AZA-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Problem Context...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Residual Palladium from 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride Ticket ID: PD-REM-AZA-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Problem Context

The Challenge: You are attempting to remove palladium (Pd) from 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride . This is not a standard purification scenario. The 6-amino-azaindole scaffold acts as a potent bidentate ligand. The pyridine nitrogen (


) and the exocyclic amine (

) or the pyrrole nitrogen can effectively chelate Pd(II) species, creating "kinetic traps" that resist standard washing or simple carbon filtration.[1][2]

The Hydrochloride Factor: Because your compound is an HCl salt, it is likely highly polar and water-soluble.[1] This restricts your scavenger choice to those compatible with aqueous or protic media (MeOH/Water) and acidic pH.[2] Standard polystyrene-based scavengers often require swelling in non-polar solvents (DCM/THF), which will not dissolve your salt.[1][2]

Diagnostic & Assessment (Module 1)

Before initiating a protocol, define your impurity profile and target limits.[1][2]

Regulatory Limits (ICH Q3D)

The target threshold depends on the dosage form.[3]

  • Oral Administration: Permitted Daily Exposure (PDE) is typically higher.[2] For a max daily dose of <10g, the limit is generally <10 ppm .

  • Parenteral (Injectable): The limit is significantly stricter, often <1 ppm .[1][2]

Assessment Workflow

Use this decision logic to select the correct remediation strategy.

Pd_Removal_Decision_Tree Start Initial Pd Concentration? High High (>1000 ppm) Start->High Low Low (<200 ppm) Start->Low Bulk_Removal Bulk Removal Step (Crystallization or C-Filter) High->Bulk_Removal Polishing Polishing Step (Chemisorption) Low->Polishing Bulk_Removal->Polishing Scavenger_Select Select Scavenger Ligand Polishing->Scavenger_Select Thiol Silica-Thiol (Si-SH) Best for Pd(II) in Acid Scavenger_Select->Thiol Standard Choice TMT Silica-TMT (Si-DMT) Best for Pd(0) or High Selectivity Scavenger_Select->TMT If High Specificity Needed

Figure 1: Decision matrix for selecting the appropriate palladium remediation workflow based on initial contamination levels.[1][2]

Scavenger Selection Guide (Module 2)

Why Standard Methods Fail

The nitrogen atoms in your azaindole are "borderline" bases according to HSAB (Hard-Soft Acid-Base) theory. They compete with weak scavengers. To strip the Pd, you must introduce a "Soft" ligand with a significantly higher binding constant (


) than your API.[1][2]
Recommended Scavengers

For an HCl salt in aqueous/alcoholic media, Silica-supported scavengers are superior to polymer resins because they do not require swelling.[1][2]

Scavenger TypeFunctional GroupSpecificity (HSAB)Recommended ForCompatibility
SiliaMetS® Thiol Propylthiol (-SH)Soft BasePrimary Recommendation. Excellent for Pd(II) and Pd(0).[1][2] Robust in acidic media (HCl salt compatible).[2]Water, MeOH, pH 2-12
SiliaMetS® DMT DimercaptotriazineSoft BaseHigh selectivity.[1][2] Use if Thiol fails to reach <5 ppm or if Thiol traps the API.Water, MeOH, pH 2-12
Activated Carbon N/A (Physisorption)Non-specificBulk removal only.[1][2] Warning: High risk of yield loss for amino-azaindoles due to

-

stacking.[1]
All Solvents

Experimental Protocols (Module 3)

Protocol A: Batch Scavenging of HCl Salt

Best for: Final polishing (reducing Pd from ~500 ppm to <10 ppm).

Prerequisites:

  • Ensure the API is fully dissolved.[4]

  • Calculate Scavenger Equivalents: Start with 4-8 equivalents relative to the residual Pd content (molar ratio).

Step-by-Step:

  • Dissolution: Dissolve 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl in the minimum volume of Water/Methanol (1:1 v/v) or pure water if solubility permits.[1][2]

    • Note: Avoid pure organic solvents (DCM, EtOAc) as the salt will not dissolve, preventing contact with the scavenger's active sites.[1][2]

  • Addition: Add SiliaMetS® Thiol (or equivalent Thiol-modified silica).[1][2]

    • Loading Calculation: If Pd content is unknown, use 5-10% w/w of scavenger relative to the mass of the API.

  • Incubation: Stir gently at 50-60°C for 4 hours .

    • Why Heat? Metal exchange kinetics are slow for chelated Pd. Heat provides the activation energy to break the API-Pd bond.

  • Filtration: Filter the suspension through a 0.45 µm membrane or a Celite pad to remove the silica.

  • Wash: Wash the filter cake with a small volume of Water/MeOH to recover entrained product.

  • Isolation: Lyophilize or concentrate the filtrate to recover the purified HCl salt.

Protocol B: Crystallization with Scavenging Additive

Best for: Bulk removal (reducing Pd from >1000 ppm).[1][2]

Concept: Co-crystallization of Pd is common with flat aromatic systems. Adding a soluble scavenger keeps the Pd in the mother liquor.

Step-by-Step:

  • Dissolve the crude HCl salt in hot Methanol or Ethanol/Water .

  • Add N-Acetylcysteine (NAC) or Thiourea (5-10 mol% relative to API).[1][2]

    • Mechanism:[2][3][5][6][7] These small molecules bind Pd more tightly than the azaindole but remain soluble in the mother liquor.

  • Cool slowly to induce crystallization.

  • Filter the crystals and wash copiously with cold solvent.

    • Note: This method is less expensive but may require multiple passes to reach <10 ppm.

Troubleshooting & FAQs (Module 4)

Mechanism of Action

Understanding the competition between your API and the scavenger is critical for troubleshooting.

Scavenging_Mechanism Complex API-Pd Complex Pd Trapped by Azaindole N Transition Ligand Exchange (Requires Heat/Time) Complex->Transition Scavenger Silica-Thiol Free -SH Groups Scavenger->Transition Result_Clean Purified API Free HCl Salt Transition->Result_Clean Result_Waste Scavenger-Pd Pd Bound to Silica Transition->Result_Waste

Figure 2: Ligand exchange mechanism. The scavenger must outcompete the API's chelation strength.

Frequently Asked Questions

Q: I treated with SiliaMetS Thiol, but Pd levels are still ~50 ppm. Why? A: This suggests "Kinetic Trapping." The Pd is bound too tightly to the azaindole.

  • Fix 1: Increase temperature to 70°C (reflux).

  • Fix 2: Switch to SiliaMetS® DMT (TMT) .[2][8] The trithiocyanuric acid ligand is a stronger binder for Pd than simple thiols.

  • Fix 3: Ensure your solvent system fully solubilizes the API. If the API precipitates during scavenging, Pd will be trapped inside the solid lattice.

Q: I lost 30% of my yield. Did the scavenger eat my product? A: Non-specific binding is possible, especially with the polar amine groups on your API interacting with free silanols on the silica surface.

  • Fix: Use "End-capped" silica scavengers (where free -OH groups are trimethylsilylated).[1][2]

  • Fix: Increase the ionic strength of the solution (which you already have with the HCl salt) or add a small percentage of MeOH to disrupt H-bonding.

Q: Can I use activated carbon (Charcoal) instead? A: Proceed with caution. While cheap, carbon works by physisorption.[1][2] Your compound (flat, aromatic azaindole) has a high affinity for carbon and may bind irreversibly, leading to massive yield loss.[1][2] If you must use carbon, use a specific grade like Carboxen® 564 (synthetic carbon) which is designed for metal removal with lower API binding.[1][2]

Q: My HCl salt is very acidic (pH < 1). Will the scavenger survive? A: Silica backbones can degrade in very strong acid or base over time. However, for a 4-hour treatment, they are generally stable.[1][2] If you are concerned, buffer the solution to pH 2-3 using a mild buffer (e.g., Ammonium Formate) before adding the scavenger, provided this does not disturb your salt form.[1][2]

References

  • Garrett, C. E., & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[9][10] Link[1]

  • SiliCycle Inc. (2025).[2] SiliaMetS® Metal Scavengers User Guide: Experimental Procedures & Case Studies. SiliCycle Application Notes. Link

  • International Council for Harmonisation (ICH). (2019).[2] ICH Q3D(R1) Guideline for Elemental Impurities.[2] European Medicines Agency.[11] Link

  • Welch, C. J., et al. (2005).[1][2] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[12] Link[1][2]

  • Phillips, S. T., et al. (2023).[1][2] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. Organic Process Research & Development.[12] Link[1][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride and Its Isomers for Kinase Inhibition

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, the pyrrolopyridine scaffold represents a privileged structure. Its intrinsic ability to mimic the pu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, the pyrrolopyridine scaffold represents a privileged structure. Its intrinsic ability to mimic the purine ring of ATP allows for potent and selective targeting of kinase active sites.[1] This guide provides an in-depth, objective comparison of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride and its key isomers, offering experimental data and field-proven insights to inform your research and development efforts.

Introduction: The Pyrrolopyridine Scaffold - A Versatile Tool in Drug Discovery

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring. The position of the nitrogen atom in the pyridine ring gives rise to six possible isomers, each with distinct electronic and steric properties that influence its biological activity.[2] These scaffolds are integral to numerous natural products and have been successfully incorporated into FDA-approved drugs.[2] Their utility is particularly prominent in the development of kinase inhibitors for oncology and inflammatory diseases.

This guide will focus on the comparative analysis of aminopyrrolopyridine isomers, with a primary focus on 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride, a compound of significant interest in medicinal chemistry. We will delve into a multi-faceted comparison, encompassing:

  • Physicochemical Properties: Understanding the solubility, stability, and other key characteristics that impact formulation and bioavailability.

  • Synthesis: Evaluating the accessibility and potential challenges in the chemical synthesis of each isomer.

  • Biological Activity and Structure-Activity Relationships (SAR): A comparative look at their efficacy as kinase inhibitors, supported by experimental data.

  • Experimental Protocols: Detailed methodologies for key assays to enable reproducible in-house evaluation.

Isomeric Landscape: A Structural Overview

The subtle shift in the nitrogen atom's position within the pyridine ring dramatically alters the molecule's properties. Here, we compare 1H-Pyrrolo[3,2-b]pyridin-6-amine with its closely related isomers:

Isomer NameCommon NameStructure
1H-Pyrrolo[3,2-b]pyridin-6-amine4-Azaindole derivative1H-Pyrrolo[3,2-b]pyridin-6-amine
1H-Pyrrolo[2,3-b]pyridin-6-amine7-Azaindole derivative1H-Pyrrolo[2,3-b]pyridin-6-amine
1H-Pyrrolo[3,2-c]pyridin-4-amine5-Azaindole derivative1H-Pyrrolo[3,2-c]pyridin-4-amine

Physicochemical Properties: A Comparative Analysis

Property1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)1H-Pyrrolo[2,3-b]pyridin-6-amine
Molecular Formula C₇H₈ClN₃C₇H₆N₂C₇H₇N₃
Molecular Weight 169.61 g/mol [3]118.14 g/mol 133.15 g/mol [4]
Appearance Liquid[3]White to light yellow powder/crystalNot specified
Melting Point Not specified104.0 to 107.0 °CNot specified
Solubility Expected to be soluble in waterSoluble in MethanolNot specified
pKa Not specifiedNot specifiedNot specified
LogP (computed) Not specifiedNot specified1[4]

Expert Insights: The choice of the hydrochloride salt for 1H-Pyrrolo[3,2-b]pyridin-6-amine is a strategic decision in drug development to enhance the compound's solubility and stability, facilitating its handling and administration in biological systems. The planarity of the heterocyclic system is a key determinant of its ability to interact with the flat aromatic residues within a kinase active site.

Synthesis of Pyrrolopyridine Cores: A Strategic Overview

The synthesis of the pyrrolopyridine scaffold can be broadly approached in two ways: constructing the pyrrole ring onto a pre-existing pyridine or vice versa. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

G cluster_0 Pyrrole Ring Formation cluster_1 Pyridine Ring Formation start_py Substituted Pyridine step1_py Introduction of functional groups start_py->step1_py step2_py Cyclization to form pyrrole ring step1_py->step2_py end_py Pyrrolopyridine step2_py->end_py start_pr Substituted Pyrrole step1_pr Introduction of functional groups start_pr->step1_pr step2_pr Cyclization to form pyridine ring step1_pr->step2_pr end_pr Pyrrolopyridine step2_pr->end_pr

Common synthetic methodologies include transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce various substituents onto the core scaffold.[5] The synthesis of aminopyrrolopyridines often involves the reduction of a corresponding nitro-substituted precursor or a nucleophilic aromatic substitution reaction. The specific regiochemistry of the final product is dictated by the substitution pattern of the starting materials and the reaction conditions employed.

Biological Activity: A Focus on Kinase Inhibition

The pyrrolopyridine scaffold's resemblance to the adenine core of ATP makes it an excellent starting point for the design of kinase inhibitors.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interactions of ATP with the kinase hinge region. The specific isomer and the nature and position of substituents on the scaffold determine the potency and selectivity of the inhibitor against different kinases.

While a direct head-to-head comparison of the parent amines across a broad kinase panel is not extensively documented, we can infer structure-activity relationships from studies on their derivatives.

Comparative Inhibitory Activity of Pyrrolopyridine Derivatives:

Isomer ScaffoldTarget KinaseDerivative ExampleIC₅₀ (nM)Reference
1H-Pyrrolo[2,3-b]pyridineFGFR1Compound 4h7[6]
1H-Pyrrolo[2,3-b]pyridineFGFR2Compound 4h9[6]
1H-Pyrrolo[2,3-b]pyridineFGFR3Compound 4h25[6]
1H-Pyrrolo[3,2-c]pyridineFMS KinaseCompound 1r30[7]
1H-Pyrrolo[2,3-b]pyridinePDE4BCompound 11h110[8]
Pyrrolo[2,3-d]pyrimidineEGFRCompound 5k79[9]
Pyrrolo[2,3-d]pyrimidineHer2Compound 5k40[9]

Expert Insights: The data, while on derivatives, suggests that different pyrrolopyridine isomers can be tailored to inhibit specific kinases with high potency. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant promise as FGFR inhibitors, while 1H-pyrrolo[3,2-c]pyridine derivatives have been explored as potent FMS kinase inhibitors.[6][7] The position of the amino group and other substituents plays a crucial role in dictating the selectivity profile of these compounds. The amino group can serve as a key hydrogen bond donor, anchoring the inhibitor in the active site.

Targeted Signaling Pathways

Pyrrolopyridine-based kinase inhibitors often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently modulated by these compounds.

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrrolo Pyrrolopyridine Inhibitor Pyrrolo->PI3K Pyrrolo->mTOR RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription RTK_mapk Receptor Tyrosine Kinase RTK_mapk->RAS Pyrrolo_mapk Pyrrolopyridine Inhibitor Pyrrolo_mapk->RAF Pyrrolo_mapk->MEK

Experimental Protocols

To facilitate your in-house evaluation and comparison of these compounds, we provide the following detailed, self-validating experimental protocols.

In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro potency of a test compound against a purified kinase.

G start Start reagents Prepare Reagents: - Kinase Buffer - Purified Kinase - Substrate (e.g., Poly-Glu-Tyr) - ATP - Test Compound Dilutions start->reagents plate_prep Add Kinase and Substrate to 384-well plate reagents->plate_prep add_compound Add Test Compound or DMSO (Control) plate_prep->add_compound pre_incubate Pre-incubate at Room Temperature add_compound->pre_incubate initiate Initiate Reaction with ATP pre_incubate->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (e.g., add detection reagent) incubate->stop detect Detect Signal (e.g., Luminescence/Fluorescence) stop->detect analyze Data Analysis: - Plot Dose-Response Curve - Calculate IC₅₀ detect->analyze end End analyze->end

Materials:

  • Recombinant human kinase of interest

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase substrate (specific to the kinase)

  • ATP (at a concentration near the Kₘ for the kinase)[10]

  • Test compounds (e.g., 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl and isomers) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase and substrate in the appropriate kinase buffer.

  • Compound Addition: Add the diluted test compounds or DMSO (as a vehicle control) to the wells.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15-30 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for the optimized reaction time.

  • Reaction Termination and Detection: Stop the reaction and detect the generated signal according to the manufacturer's protocol for the ADP-Glo™ assay.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (CCK-8 Method)

This protocol describes a colorimetric assay to assess the effect of test compounds on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours, or until a visible color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The pyrrolopyridine scaffold offers a rich and versatile platform for the development of potent and selective kinase inhibitors. While 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride and its isomers share a common structural motif, the subtle variations in the nitrogen atom's position within the pyridine ring lead to distinct physicochemical and biological properties.

This guide has provided a comparative overview based on the available scientific literature, highlighting the potential of different isomers to target specific kinases involved in critical disease pathways. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of this important class of compounds.

Future research should focus on direct, head-to-head comparisons of these isomers against a broad panel of kinases to build a more comprehensive understanding of their selectivity profiles. Furthermore, detailed studies on their ADME-Tox properties will be crucial for their advancement as potential therapeutic agents. The continued exploration of the chemical space around the pyrrolopyridine nucleus will undoubtedly lead to the discovery of novel and effective treatments for a range of human diseases.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • 1H-pyrrolo(2,3-b)pyridin-6-amine. PubChem. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Pyrrolopyridine Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). Journal of Medicinal Chemistry. Available at: [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. Available at: [Link]

  • 1h-pyrrolo[2,3-b]pyridines.Google Patents.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Available at: [Link]

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International Journal of Molecular Sciences. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Scientific Reports. Available at: [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

  • Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. International Journal of Molecular Sciences. Available at: [Link]

  • Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

  • mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges. Journal of Hematology & Oncology. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. ResearchGate. Available at: [Link]

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Molecules. Available at: [Link]

  • A Method for Assaying of Protein Kinase Activity In Vivo and Its Use in Studies of Signal Transduction in Strawberry Fruit Ripening. International Journal of Molecular Sciences. Available at: [Link]

  • Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review. Frontiers in Pharmacology. Available at: [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. Available at: [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Basic and Clinical Physiology and Pharmacology. Available at: [Link]

  • Synthetic route of pyrrole and its derivatives (4–27). ResearchGate. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. IntechOpen. Available at: [Link]

Sources

Comparative

A Technical Guide to Kinase Selectivity Profiling of 1H-Pyrrolo[3,2-b]pyridin-6-amine Derivatives

This guide provides an in-depth analysis of the kinase selectivity profile of 1H-Pyrrolo[3,2-b]pyridin-6-amine derivatives, a promising scaffold in the development of targeted kinase inhibitors. Recognizing the critical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the kinase selectivity profile of 1H-Pyrrolo[3,2-b]pyridin-6-amine derivatives, a promising scaffold in the development of targeted kinase inhibitors. Recognizing the critical importance of selectivity in drug discovery, we will explore the nuances of profiling these compounds, drawing comparisons with isomeric scaffolds, and providing detailed experimental protocols for robust characterization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.

The 1H-Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Core for Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine core is a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy[1]. Its unique structure facilitates selective binding to the active sites of various kinases, making it a valuable scaffold in the pursuit of targeted therapies. The strategic modification of this core structure allows for the fine-tuning of potency and selectivity against specific kinase targets. While extensive public data on the hydrochloride derivatives of 1H-Pyrrolo[3,2-b]pyridin-6-amine is emerging, the broader pyrrolopyridine class has demonstrated significant potential in targeting a range of kinases.

Comparative Kinase Selectivity: Insights from Isomeric Scaffolds

To illustrate the potential for selective kinase inhibition within the pyrrolopyridine family, we will examine the selectivity profile of a closely related isomer, the 1H-pyrrolo[3,2-c]pyridine scaffold. A study on these derivatives revealed potent and selective inhibition of FMS kinase, a key target in oncology and inflammatory diseases[2].

Case Study: Selectivity of a 1H-Pyrrolo[3,2-c]pyridine Derivative

A representative compound from this series, compound 1r , was profiled against a panel of 40 kinases. The results demonstrated a high degree of selectivity for FMS kinase[2].

Target Kinase% Inhibition (at 1 µM)IC50 (nM)
FMS 81% 30
FLT3 (D835Y)42%>1000
c-MET40%>1000
Other 37 Kinases<28%Not Determined

Table 1: Kinase inhibition profile of a representative 1H-pyrrolo[3,2-c]pyridine derivative (compound 1r). Data sourced from[2].

This data highlights that while compound 1r shows some activity against FLT3 and c-MET at a high concentration, it is significantly more potent against FMS kinase, with an IC50 value in the nanomolar range[2]. This more than 33-fold selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Structure-Activity Relationships (SAR) and Tuning Selectivity

The selectivity of pyrrolopyridine derivatives can be modulated through synthetic chemistry. Insights from the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold, extensively studied as Janus kinase (JAK) inhibitors, provide a valuable framework for understanding the structure-activity relationships that govern selectivity[3]. Key modifications to the pyrrolopyridine core can significantly impact interactions with the kinase active site, thereby influencing both potency and the selectivity profile across the kinome.

Experimental Protocols for Kinase Selectivity Profiling

Accurate and reproducible kinase selectivity profiling is paramount in drug discovery. Here, we provide detailed protocols for two widely accepted methods: the ADP-Glo™ Kinase Assay, a luminescence-based biochemical assay, and the KINOMEscan® platform, a competition binding assay.

Protocol 1: In Vitro Kinase Inhibition Profiling using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Principle: This assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity[4][5].

Workflow Diagram:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare Compound Dilutions Reaction_Mix Incubate Compound, Kinase, and Substrate/ATP Compound_Prep->Reaction_Mix Kinase_Prep Prepare Kinase Solution Kinase_Prep->Reaction_Mix Substrate_Prep Prepare Substrate/ATP Solution Substrate_Prep->Reaction_Mix Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Reaction_Mix->Add_ADP_Glo Incubate_1 Incubate (40 min) Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) Incubate_1->Add_Detection Incubate_2 Incubate (30-60 min) Add_Detection->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride derivatives in 100% DMSO.

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of the compound dilution to the appropriate wells.

    • Add 2 µL of the kinase solution (containing the specific kinase of interest in reaction buffer).

    • Add 2 µL of the substrate/ATP solution to initiate the reaction[6].

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Detection Step:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP[6].

    • Incubate at room temperature for 40 minutes[6].

  • Second Detection Step:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the luciferase/luciferin for the detection reaction[6].

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop[6].

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Kinase Selectivity Profiling using the KINOMEscan® Platform

KINOMEscan® is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound[7][8].

Workflow Diagram:

KINOMEscan_Workflow cluster_binding Competition Binding cluster_quantification Quantification Compound_Prep Test Compound Binding_Reaction Incubate Components (1 hour) Compound_Prep->Binding_Reaction Kinase_Prep DNA-Tagged Kinase Kinase_Prep->Binding_Reaction Ligand_Prep Immobilized Ligand Ligand_Prep->Binding_Reaction Wash Wash to Remove Unbound Kinase Binding_Reaction->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify Kinase via qPCR Elution->qPCR

Caption: Workflow for the KINOMEscan® Assay.

Step-by-Step Methodology:

  • Compound Submission: Provide the 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride derivatives as a stock solution in 100% DMSO.

  • Assay Execution (performed by the service provider):

    • The test compound, DNA-tagged kinase, and immobilized ligand are incubated together in a 384-well plate[9].

    • The incubation is typically carried out at room temperature for 1 hour with shaking[9].

    • The plate is washed to remove unbound kinase[9].

    • The bound kinase is then eluted[9].

  • Data Acquisition: The amount of eluted kinase is quantified using qPCR[8][9].

  • Data Analysis: The results are typically reported as "percent of control," where a lower percentage indicates a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can also be determined from dose-response curves[10]. The selectivity of the compound is visualized using a TREEspot™ interaction map.

Interpreting the Data: Potency, Selectivity, and Therapeutic Potential

The primary output of these assays is a quantitative measure of a compound's interaction with a panel of kinases. A potent and selective inhibitor will exhibit a low IC50 or Kd value for the intended target and significantly higher values for other kinases. The selectivity score (S-score) is a useful metric, where a score closer to 0 indicates higher selectivity[11].

The therapeutic potential of 1H-Pyrrolo[3,2-b]pyridin-6-amine derivatives will be dictated by their specific kinase selectivity profiles. For example, selective inhibition of kinases implicated in cancer cell proliferation, such as FMS, FGFR, or Cdc7, could lead to the development of novel anti-cancer agents[2][12][13].

Conclusion and Future Directions

The 1H-pyrrolo[3,2-b]pyridin-6-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct comparative data for the hydrochloride derivatives is still emerging, the broader pyrrolopyridine class has shown significant promise for achieving high potency and selectivity. By employing robust and comprehensive profiling strategies, such as the ADP-Glo™ and KINOMEscan® assays, researchers can effectively characterize the selectivity of these compounds and identify promising candidates for further preclinical and clinical development. Future work should focus on the systematic exploration of the chemical space around this scaffold to fully elucidate its therapeutic potential across a range of diseases.

References

  • MySkinRecipes. 1H-Pyrrolo[3,2-b]pyridin-6-amine. [Link]

  • El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals, 10(4), 85. [Link]

  • MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-c]pyridine. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]

  • Feizbakhsh, O., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 28(11), 4388. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules, 29(2), 481. [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]

  • Han, J., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(12), 2139. [Link]

  • LINCS Data Portal. QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568-1580. [Link]

  • Singh, P., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5396. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • protocols.io. KINOMEscan protocol description. [Link]

  • 崔瑞廷, T. (n.d.). 細胞影像分析工程師 KINOMEscan. [Link]

Sources

Validation

Validating the Antineoplastic Potential of 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride: A Comparative Technical Guide

Topic: Validating the Inhibitory Effect of 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride in Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Inhibitory Effect of 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride in Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (CAS: 1354940-93-4) represents a privileged "privileged scaffold" in medicinal chemistry, specifically within the 5-azaindole class. While often utilized as a core building block for synthesizing advanced kinase inhibitors, the molecule itself possesses intrinsic inhibitory activity against receptor tyrosine kinases (RTKs), notably EGFR and VEGFR families.

This guide serves as a technical roadmap for validating the antiproliferative efficacy of this compound in cancer cell lines. Unlike fully optimized clinical drugs, this compound is typically evaluated as a hit-to-lead candidate . Therefore, validation requires rigorous benchmarking against established clinical standards to determine its potency, selectivity, and mechanism of action (MoA).

Compound Snapshot
FeatureDetails
Chemical Name 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride
Core Scaffold 5-Azaindole (Pyrrolo[3,2-b]pyridine)
Primary Targets Tyrosine Kinases (EGFR, VEGFR), Serine/Threonine Kinases (PIM1)
Solubility High (DMSO, Water/Methanol for HCl salt)
Role in Research Fragment-based drug discovery (FBDD), Kinase inhibitor scaffold

Mechanism of Action (MoA) & Signaling Pathway

To validate efficacy, one must first understand the expected biological impact. 1H-Pyrrolo[3,2-b]pyridin-6-amine functions as an ATP-competitive inhibitor . By occupying the ATP-binding pocket of RTKs (like EGFR), it prevents the autophosphorylation required to trigger downstream survival signaling cascades (MAPK/ERK and PI3K/AKT).

Signaling Pathway Visualization

The following diagram illustrates the specific nodes where 1H-Pyrrolo[3,2-b]pyridin-6-amine (Compound X) exerts its inhibitory pressure compared to downstream effectors.

G Ligand Growth Factors (EGF/VEGF) RTK RTK (EGFR/VEGFR) [Primary Target] Ligand->RTK Activation RAS RAS RTK->RAS Phosphorylation PI3K PI3K RTK->PI3K Compound 1H-Pyrrolo[3,2-b]pyridin-6-amine (Inhibitor) Compound->RTK ATP Competition (Inhibition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation AKT AKT (Survival) PI3K->AKT AKT->Nucleus

Figure 1: Proposed Mechanism of Action. The compound targets the ATP-binding pocket of upstream RTKs, severing signal transduction to ERK and AKT pathways.

Comparative Analysis: Performance vs. Alternatives

When validating this scaffold, it is critical to compare it against "Gold Standard" inhibitors. As a lead compound, 1H-Pyrrolo[3,2-b]pyridin-6-amine is expected to have micromolar (µM) potency, whereas optimized drugs exhibit nanomolar (nM) potency.

Benchmark Comparison Table
Feature1H-Pyrrolo[3,2-b]pyridin-6-amine (Test Subject)Gefitinib (Benchmark 1)Sunitinib (Benchmark 2)
Primary Class Scaffold / Early Lead1st Gen EGFR InhibitorMulti-Target RTK Inhibitor
Target Specificity Broad (Pan-Kinase potential)High (EGFR wt/mutants)Broad (VEGFR, PDGFR, KIT)
Expected IC50 1.0 – 10.0 µM 10 – 100 nM 10 – 50 nM
Solubility (HCl) Excellent (Water/DMSO)Moderate (DMSO)Moderate (DMSO)
Use Case Hit validation, Fragment screeningPositive control for EGFR+ linesPositive control for Angiogenesis
Cost Efficiency High (Synthesis precursor)Low (Clinical drug)Low (Clinical drug)

Scientist's Insight: Do not expect this compound to outperform Gefitinib in potency. The goal of your validation is to demonstrate specific target engagement and a clean toxicity profile, proving it is a viable starting point for structural optimization.

Experimental Validation Protocols

To rigorously validate the inhibitory effect, follow this three-phase workflow. This system ensures that observed toxicity is due to specific kinase inhibition, not general chemical stress.

Phase 1: Cell Viability Screening (Phenotypic)

Objective: Determine the IC50 value in relevant cancer models.

  • Cell Lines:

    • A549 (Lung): High EGFR expression (Primary Model).

    • HUVEC (Endothelial): VEGFR dependent (Secondary Model).

    • Fibroblasts (Normal): Negative control for selectivity.

Protocol:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Prepare a serial dilution of 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl (0.1 µM to 100 µM). Include Gefitinib (1 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Treat for 72 hours.

  • Readout: Add CCK-8 or MTT reagent. Incubate 1–4h. Measure Absorbance (450 nm).

  • Calculation: Plot Dose-Response Curve (Log[inhibitor] vs. Normalized Response) to derive IC50.

Phase 2: Target Engagement (Mechanistic)

Objective: Prove the compound inhibits EGFR phosphorylation, not just cell growth.

Protocol (Western Blot):

  • Starvation: Serum-starve A549 cells for 12 hours to reduce basal phosphorylation.

  • Pre-treatment: Treat with Compound (at IC50 and 2xIC50) for 2 hours.

  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes to spike p-EGFR levels.

  • Lysis & Blotting: Lyse cells. Probe membranes for:

    • p-EGFR (Tyr1068): Should decrease with treatment.

    • Total EGFR: Should remain constant.

    • p-ERK1/2: Downstream marker (Should decrease).

    • GAPDH/Actin: Loading control.

Phase 3: Selectivity Profiling (Off-Target)

Objective: Ensure the amino-pyridine moiety isn't causing non-specific toxicity.

  • Compare IC50 in A549 (Cancer) vs. WI-38 (Normal Lung Fibroblast) .

  • Success Criteria: Selectivity Index (SI) > 5.0.

Validation Workflow Diagram

The following Graphviz diagram outlines the logical flow for validating the compound, distinguishing between "Go" and "No-Go" decision points.

ValidationFlow Start Compound Acquisition (HCl Salt Form) Solubility Solubility Check (DMSO/Water) Start->Solubility Viability Cell Viability Assay (A549 / HUVEC) Solubility->Viability Decision1 IC50 < 10 µM? Viability->Decision1 Western Western Blot (p-EGFR / p-ERK) Decision1->Western Yes Discard Discard / Re-design Decision1->Discard No Selectivity Selectivity Index (Cancer vs Normal) Western->Selectivity Optimization Lead Optimization (SAR Study) Selectivity->Optimization SI > 5 Selectivity->Discard SI < 2

Figure 2: Step-by-step validation logic for 1H-Pyrrolo[3,2-b]pyridin-6-amine.

References

  • BenchChem. (n.d.). 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride Product Information. Retrieved from

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine (Isomer Reference for Scaffold Activity). National Library of Medicine. Retrieved from

  • Vertex Pharmaceuticals. (2018).[1] Patent US10022352B2: Modulators of ATP-binding cassette transporters (Citing Pyrrolopyridine scaffolds).[1] Retrieved from

  • Sigma-Aldrich. (n.d.).[2] 6-Chloro-1H-pyrrolo[3,2-b]pyridine (Precursor Reference). Retrieved from [2]

Sources

Comparative

Validating the Hinge-Binder: Target Engagement Strategies for 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride

Content Type: Publish Comparison Guide Subject: 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (6-Amino-4-azaindole) Primary Application: Fragment-Based Drug Discovery (FBDD) for Kinase Inhibitors Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (6-Amino-4-azaindole) Primary Application: Fragment-Based Drug Discovery (FBDD) for Kinase Inhibitors

Executive Summary: The Adenine Mimetic

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride is not a standalone drug; it is a privileged scaffold (specifically a 4-azaindole) used in medicinal chemistry to target the ATP-binding site of protein kinases.[1] Structurally, it acts as a bioisostere of adenine, designed to anchor into the kinase "hinge region" via bidentate hydrogen bonding.

For researchers utilizing this scaffold—whether targeting FGFR, CDK, or Aurora kinases—the primary challenge is not potency (which comes later with chemical elaboration) but validating target engagement . Because this molecule is a low-molecular-weight fragment (~133 Da), standard biochemical assays often yield false negatives due to low affinity (high


M to mM 

).

This guide compares the three primary methodologies for validating target engagement of this specific scaffold, recommending Surface Plasmon Resonance (SPR) as the definitive standard for kinetic validation.

Comparative Analysis: Selecting the Right Assay

The choice of assay depends on the stage of development. For the hydrochloride salt of 1H-Pyrrolo[3,2-b]pyridin-6-amine, solubility is high, allowing for the high concentrations required by biophysical methods.

Table 1: Assay Performance Matrix for 4-Azaindole Fragments
FeatureSurface Plasmon Resonance (SPR) Thermal Shift Assay (DSF) Biochemical Kinase Assay (FRET/ADP-Glo)
Primary Output Binding Kinetics (

,

,

)
Melting Temperature (

)
Inhibitory Concentration (

)
Suitability for Fragments Excellent (Gold Standard)Good (High Throughput Filter)Poor (Sensitivity limits)
False Positive Rate Low (can detect aggregation)Medium (sensitive to buffer conditions)High (interference at high conc.)
Protein Consumption Low (immobilized surface)MediumLow
Throughput MediumHighVery High
Data Insight Reveals residence time (crucial for hinge binders)Reveals stabilizationReveals function inhibition
Why Biochemical Assays Fail Here

Standard enzymatic assays (like ADP-Glo) often require compound concentrations 10-100x above the


. For a fragment with a 

of 200

M, you would need millimolar concentrations, leading to non-specific inhibition, compound aggregation, or optical interference. Therefore, biochemical inhibition is NOT recommended as the primary validation step for this scaffold.

The "Hinge-Binding" Mechanism

To understand the assay design, one must understand the binding mode. The 4-azaindole core mimics the purine ring of ATP.

HingeBinding Scaffold 1H-Pyrrolo[3,2-b]pyridin-6-amine (Ligand) Kinase Kinase ATP Pocket (Target) Scaffold->Kinase Diffuses into Hinge Hinge Region Residues (e.g., Glu, Met) Scaffold->Hinge H-Bond Donor (Pyrrole NH) Kinase->Hinge Exposes Backbone Hinge->Scaffold H-Bond Acceptor (Pyridine N) Complex Stabilized Ligand-Protein Complex Hinge->Complex Thermodynamic Stabilization

Figure 1: The Bidentate Binding Mode. The 4-azaindole scaffold forms a characteristic dual hydrogen bond network with the kinase hinge region, mimicking Adenine.

Deep Dive Protocol: Surface Plasmon Resonance (SPR)

SPR is the recommended method because it distinguishes between specific binding (fast on/off rates typical of fragments) and non-specific aggregation ("sticky" binding).

Experimental Design (Biacore/Sierra Systems)

Objective: Determine the dissociation constant (


) and validate 1:1 binding stoichiometry.
Phase 1: Surface Preparation
  • Sensor Chip: Use a CM5 (carboxymethylated dextran) chip.

  • Immobilization: Target kinase (e.g., FGFR1, CDK2) is immobilized via amine coupling.

    • Critical Step: Target a density (

      
      ) of ~3000 RU. Fragments give low response signals; a higher density surface is required compared to potent drugs.
      
  • Reference Channel: Activate and block a reference flow cell (without protein) to subtract bulk refractive index changes—crucial when using high concentrations of the hydrochloride salt.

Phase 2: Sample Preparation
  • Solvent Correction: The hydrochloride salt is highly soluble, but stock solutions are often in DMSO. Ensure running buffer (e.g., HBS-P+) matches the sample DMSO concentration (typically 2-5%) exactly to prevent "solvent jumps."

  • Concentration Series: Prepare a 2-fold dilution series.

    • Range: 0

      
      M to 500 
      
      
      
      M (or up to solubility limit).
    • Note: Do not exceed 1 mM to avoid non-specific promiscuous binding.

Phase 3: The Injection Cycle
  • Association: Inject analyte for 60 seconds.

    • Observation: Look for a "square wave" binding shape. Fragments associate instantly.

  • Equilibrium: Signal should plateau rapidly.

  • Dissociation: Wash with buffer for 60 seconds.

    • Observation: Signal should return to baseline almost instantly (Fast

      
      ). Slow dissociation usually indicates aggregation or secondary site binding.
      

SPR_Workflow cluster_0 SPR Kinetic Cycle Start Equilibration (Baseline) Inject Sample Injection (Association) Start->Inject + Analyte Plateau Steady State (Equilibrium Binding) Inject->Plateau Fast On-Rate Wash Buffer Wash (Dissociation) Plateau->Wash Stop Flow Regen Regeneration (If needed) Wash->Regen Fast Off-Rate Regen->Start

Figure 2: Idealized SPR sensorgram cycle for a fragment hinge-binder. Note the "Fast On / Fast Off" characteristic.

Data Analysis & Quality Control
  • Stoichiometry: Calculate the theoretical

    
    . If the experimental signal exceeds 120% of theoretical 
    
    
    
    , the compound is likely aggregating or binding super-stoichiometrically (non-specific).
  • Sensorgram Shape: A "square wave" is the hallmark of a clean hinge-binding fragment. Curvature in the association phase suggests complexity (induced fit or slow diffusion) which is rare for this scaffold size.

Alternative: Thermal Shift Assay (DSF)

If SPR is unavailable, Differential Scanning Fluorimetry (DSF) is a viable secondary screen.

  • Mechanism: The 4-azaindole binds the ATP pocket, stabilizing the protein structure and increasing the melting temperature (

    
    ).
    
  • Protocol Note: Use a generic dye (SYPRO Orange).

  • Success Criteria: A

    
     is generally considered a "hit" for a fragment of this size.
    
  • Limitation: High concentrations of hydrochloride salts can destabilize proteins ionically, potentially masking the ligand-induced stabilization. Always run a "salt-only" control.

References

  • Structural Basis of Azaindole Binding: Title: The Azaindole Framework in the Design of Kinase Inhibitors.[1][2][3][4][5] Source: Molecules (2014).[2][6] URL:[Link]

  • Fragment Screening Methodology: Title: Practical strategies for fragment-based drug discovery: SPR and X-ray crystallography. Source: Methods in Molecular Biology (2012). URL:[Link]

  • Specific Application (FGFR/CDK): Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. Source: RSC Advances (2020). URL:[Link]

  • Assay Artifacts in FBDD: Title: False positives in fragment-based drug discovery: what to look for and how to avoid them. Source: Expert Opinion on Drug Discovery (2018). URL:[Link]

Sources

Validation

Beyond Area %: A Definitive Guide to Purity Confirmation of 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl

Executive Summary: The "Area %" Trap In the development of kinase inhibitors—particularly those targeting Vemurafenib-like pathways—the 1H-Pyrrolo[3,2-b]pyridin-6-amine scaffold (a 5-azaindole derivative) is a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Area %" Trap

In the development of kinase inhibitors—particularly those targeting Vemurafenib-like pathways—the 1H-Pyrrolo[3,2-b]pyridin-6-amine scaffold (a 5-azaindole derivative) is a high-value intermediate. However, its amphoteric nature and fused bicyclic structure present a specific analytical hazard: The "Area %" Trap.

Many researchers rely solely on HPLC-UV area integration to determine purity. For a hydrochloride salt like 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl, this is scientifically flawed for two reasons:

  • UV "Blindness": HPLC-UV detects the chromophore but ignores the hydrochloride counter-ion, residual water, and inorganic salts, leading to a gross overestimation of "potency" (weight-for-weight purity).

  • Isomeric Masquerade: The [3,2-b] isomer often co-elutes with its [2,3-b] (7-azaindole) or [3,2-c] regioisomers on standard C18 columns.

This guide moves beyond basic identity checks, establishing a comparative analytical framework that couples qNMR (Quantitative NMR) for absolute potency with Orthogonal HPLC for trace impurity profiling.

Structural Validation: The Isomer Check

Objective: Conclusively differentiate the target [3,2-b] isomer from common regioisomers.

The synthesis of azaindoles often yields mixtures of isomers. The definitive structural fingerprint lies in the Spin-Spin Coupling Constants (


 values)  of the pyridine ring protons.
The "Meta-Coupling" Signature

In the 1H-Pyrrolo[3,2-b]pyridin-6-amine structure, the amine group at position 6 isolates the remaining pyridine protons (H-5 and H-7).

  • Target ([3,2-b]): Protons H-5 and H-7 are meta to each other.

    • Expected

      
       value:  ~1.5 – 2.5 Hz (Small doublet).
      
  • Alternative ([2,3-b] / 7-azaindole derivatives): Often possess adjacent protons (ortho).

    • Expected

      
       value:  ~5.0 – 8.0 Hz (Large doublet).
      

Protocol: Acquire a 1H-NMR in DMSO-


. Zoom into the aromatic region (7.0 – 8.5 ppm). If you see large ortho-couplings (>5 Hz) on the pyridine ring signals, your synthesis has likely produced the wrong isomer.

Comparative Methodology: HPLC vs. qNMR[1]

The following table contrasts the two required methods for a complete Certificate of Analysis (CoA).

FeatureMethod A: HPLC-UV (Standard)Method B: 1H-qNMR (Recommended)
Primary Output Relative Purity (% Area)Absolute Purity (% Weight/Weight)
Detection Basis UV Chromophore AbsorptionProton Molar Ratio
Salt Detection Blind (Does not see HCl/Salts)Visible (Indirectly via mass balance)
Standard Req. Requires high-purity Reference StandardRequires generic Internal Standard (e.g., Maleic Acid)
Weakness Overestimates purity of salts/solvatesLower sensitivity for trace (<0.1%) impurities
Verdict Use for Impurity Profiling Use for Potency Assignment

Experimental Protocols

Protocol A: Absolute Purity via 1H-qNMR

This method establishes the "Assay" value (e.g., 98.5% wt/wt) accounting for the HCl salt and solvents.

Reagents:

  • Solvent: DMSO-

    
     (High solubility for polar salts).
    
  • Internal Standard (IS): Maleic Acid (traceable grade). Why? It has a sharp singlet at ~6.3 ppm, distinct from the aromatic azaindole region.

Workflow:

  • Accurately weigh ~10 mg of the Sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolve in 0.6 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 30 seconds . Crucial: Short delays saturate the signal, ruining integration accuracy.

  • Integration: Integrate the IS singlet (set to equivalent H count, e.g., 2H) and the specific H-5 or H-7 signal of the azaindole (1H).

Calculation:



Where 

=Integral,

=Number of protons,

=Molecular Weight,

=Mass,

=Purity of IS.[1][2][3][4]
Protocol B: Trace Impurity Profiling via HILIC-HPLC

Standard C18 columns often cause peak tailing for aminopyridines due to silanol interactions. Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for this polar HCl salt.

Instrument Parameters:

  • Column: Amide-HILIC or Bare Silica (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 20 minutes. (HILIC runs "backwards" compared to C18).

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Flow Rate: 1.0 mL/min.

Why this works: The high organic starting condition retains the polar salt, while the ammonium buffer suppresses the ionization of residual silanols, ensuring sharp peaks for the basic amine.

Visualization: The Purity Logic Flow

The following diagram illustrates the decision matrix for releasing a batch of 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl.

PurityLogic Start Crude Synthesis Product NMR_Check Step 1: 1H-NMR (DMSO-d6) Check Coupling Constants Start->NMR_Check Isomer_Decision Are Pyridine Protons Meta-Coupled (J ~2Hz)? NMR_Check->Isomer_Decision Reject_Iso REJECT: Wrong Regioisomer ([2,3-b] or [3,2-c]) Isomer_Decision->Reject_Iso No (Ortho J > 5Hz) HPLC_Check Step 2: HILIC-HPLC Impurity Profiling Isomer_Decision->HPLC_Check Yes Purity_Decision Is Area % > 98.0%? HPLC_Check->Purity_Decision Repurify Repurify (Recrystallization) Purity_Decision->Repurify No qNMR_Step Step 3: qNMR w/ Maleic Acid Determine Absolute Potency Purity_Decision->qNMR_Step Yes Repurify->HPLC_Check IC_Step Step 4: Ion Chromatography Confirm Cl- Stoichiometry (1:1) qNMR_Step->IC_Step Final_Release RELEASE BATCH (CoA with Potency & Trace Profile) IC_Step->Final_Release

Caption: Figure 1. Integrated analytical workflow for confirming identity (isomerism), purity (HPLC), and potency (qNMR).

Data Interpretation Guide

Scenario 1: The "High Purity" Illusion
  • HPLC Result: 99.2% Area (Single peak).

  • qNMR Result: 84.5% wt/wt.

  • Diagnosis: The sample is likely a di-hydrochloride salt or contains significant trapped solvent/inorganic salts. HPLC "ignored" the excess weight.

  • Action: Perform Ion Chromatography to check Chloride content. If Cl content is ~20-25%, it is likely the di-HCl salt. Adjust molecular weight calculations accordingly.

Scenario 2: The Isomer Mix
  • HPLC Result: 95% Main peak, 5% shoulder.

  • NMR Result: Main signals show

    
     Hz. Small minor signals show 
    
    
    
    Hz.
  • Diagnosis: The synthesis generated 5% of the [2,3-b] isomer (7-azaindole derivative) which is difficult to separate.

  • Action: Recrystallization is required. Flash chromatography on silica is often insufficient to separate these specific regioisomers.

References

  • Vertex AI & National Institutes of Health (NIH). (2024). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides. Retrieved from

  • United States Pharmacopeia (USP). (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy. Retrieved from

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from

  • MDPI Molecules. (2023). Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis. Retrieved from

  • SIELC Technologies. (2024). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding Mode. Retrieved from

Sources

Comparative

Comparative Analysis of 4-Azaindole and 7-Azaindole Scaffolds in Drug Design

Topic: Comparative analysis of 4-azaindole and 7-azaindole scaffolds in drug design Content Type: Publish Comparison Guide Executive Summary In the landscape of heterocyclic drug design, the replacement of a carbon atom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of 4-azaindole and 7-azaindole scaffolds in drug design Content Type: Publish Comparison Guide

Executive Summary

In the landscape of heterocyclic drug design, the replacement of a carbon atom in the indole scaffold with nitrogen—yielding azaindoles—is a proven strategy to modulate physicochemical properties without altering the core structural footprint.[1] While 7-azaindole (pyrrolo[2,3-b]pyridine) is widely recognized as a "privileged scaffold" for kinase inhibition due to its adenine-mimicking hydrogen bond pattern, 4-azaindole (pyrrolo[3,2-b]pyridine) has emerged as a critical alternative for fine-tuning lipophilicity (LogD) and avoiding electrostatic repulsion in specific binding pockets.

This guide provides a technical comparison of these two scaffolds, focusing on their physicochemical profiles, synthetic accessibility, and distinct pharmacological utilities.

Physicochemical & Structural Profiling[2]

The strategic insertion of nitrogen into the indole ring dramatically alters electronic distribution, acidity/basicity, and solubility.

key Property Comparison
PropertyIndole (Reference)7-Azaindole4-AzaindoleImplications for Drug Design
Structure Benzene fusedPyridine fused (N at pos 7)Pyridine fused (N at pos 4)Determines H-bond vector directionality.
pKa (conj. acid) -2.4 (very weak base)~3.67~4.854-Azaindole is more basic; 7-Azaindole is acidic enough to form stable cyclic dimers.
H-Bonding 1 Donor (NH)1 Donor (NH), 1 Acceptor (N7)1 Donor (NH), 1 Acceptor (N4)7-Aza mimics Adenine (N1-N7 bidentate); 4-Aza N4 vector points away from the cleft in some modes.
LogP (Lipophilicity) HighReducedReducedBoth lower LogP vs. indole, improving aqueous solubility (>25-fold).
Metabolic Stability Low (C3 oxidation)HighHighNitrogen incorporation reduces electron density, protecting the ring from oxidative metabolism.

Expert Insight: The lower pKa of 7-azaindole compared to 4-azaindole is critical. 7-azaindole is less likely to be protonated at physiological pH, maintaining its neutral, membrane-permeable form. However, if a basic center is required for a salt bridge interaction within a pocket, 4-azaindole becomes the superior candidate.

Pharmacological Applications: The Kinase Hinge War

The most distinct divergence between these scaffolds lies in their interaction with the ATP-binding hinge region of kinases.

7-Azaindole: The Hinge Binder

7-Azaindole is the "Gold Standard" bioisostere for purine. Its N1-H (donor) and N7 (acceptor) align perfectly with the backbone carbonyl and amide NH of the kinase hinge region.

  • Mechanism: Bidentate hydrogen bonding.

  • Case Study: Vemurafenib (Zelboraf) . The 7-azaindole core anchors the molecule in the ATP pocket of BRAF(V600E), enabling high potency.

  • Limitation: If the kinase hinge region contains a bulky or electronegative residue near the N7 position, repulsion can occur.

4-Azaindole: The Property Tuner

4-Azaindole is often employed when the N7 interaction is unfavorable or when the goal is strictly to lower LogD without engaging the "adenine-like" binding mode.

  • Mechanism: Monodentate H-bonding (usually N1-H) or alternative water-mediated interactions. The N4 nitrogen is often solvent-exposed or interacts with specific side chains (e.g., Lys/Asp).

  • Case Study: PAK1 Inhibitors . In the development of p21-activated kinase 1 (PAK1) inhibitors, replacing an indole with 7-azaindole led to a loss of potency due to repulsion.[1] However, 4-azaindole maintained potency while significantly lowering LogD (from 4.4 to ~2.5) and improving unbound clearance (20-fold improvement) compared to the parent indole.

Visualization: Comparative Binding Modes

KinaseBinding cluster_7aza 7-Azaindole Mode (Adenine Mimic) cluster_4aza 4-Azaindole Mode (Solubility/LogD Tuner) Hinge Kinase Hinge Region (Backbone CO & NH) Aza7 7-Azaindole Scaffold N7 N7 (Acceptor) N1 N1-H (Donor) N7->Hinge H-Bond (Strong) N1->Hinge H-Bond (Strong) Aza4 4-Azaindole Scaffold N4 N4 (Solvent/Sidechain) N4->Hinge No Interaction or Repulsion Solvent/Sidechain Solvent/Sidechain N4->Solvent/Sidechain Polar Interaction N1_4 N1-H (Donor) N1_4->Hinge H-Bond (Strong)

Figure 1: Comparative binding modes. 7-Azaindole forms a "bidentate" grip with the kinase hinge, mimicking ATP. 4-Azaindole typically retains the N1 donor interaction but positions the N4 nitrogen away from the hinge interface, often towards solvent or specific polar residues.

Synthetic Accessibility & Strategies

The choice of scaffold often dictates the synthetic route. 7-azaindoles are generally more accessible via established indole syntheses adapted for pyridines.

Strategy7-Azaindole Suitability4-Azaindole SuitabilityNotes
Bartoli Indole Synthesis High ModerateReaction of vinyl Grignard with ortho-nitropyridines.[2] Excellent for 7-substituted derivatives.[3]
Reissert / Batcho-Leimgruber High LowClassical condensation routes; readily available precursors for 7-aza.
Pd-Catalyzed Cascade ModerateHigh Coupling of amino-o-bromopyridines with alkenyl bromides.[4] Crucial for accessing diverse 4-aza cores.
C3-Functionalization High High Both scaffolds undergo Friedel-Crafts, Vilsmeier-Haack, and halogenation at C3, though 7-aza is more electron-rich/reactive.
Visualization: Synthetic Decision Matrix

Synthesis Start Target Scaffold Selection Decision Is N-position critical for binding? Start->Decision Route7 7-Azaindole Target Decision->Route7 Hinge Binder Route4 4-Azaindole Target Decision->Route4 LogD Tuner Bartoli Bartoli Synthesis (3-NO2-2-Cl-Pyridine + VinylMgBr) Route7->Bartoli De Novo Ring Formation C3_Func C3 Functionalization (Easier Electrophilic Attack) Route7->C3_Func Derivatization Cascade Pd-Catalyzed Cascade (3-Amino-2-Br-Pyridine + Alkenyl Bromide) Route4->Cascade Preferred Route Cyclization Cyclization of 3-Amino-4-Methylpyridine Route4->Cyclization Alternative

Figure 2: Synthetic decision matrix highlighting the preferred routes for constructing each scaffold.

Experimental Protocols

Protocol A: Bartoli Synthesis of 7-Azaindole

Best for: De novo construction of the 7-azaindole core, especially with substituents on the pyridine ring.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 equiv)[2]

  • Vinylmagnesium bromide (1.0 M in THF, 3.0 equiv)

  • Anhydrous THF[2]

  • Saturated aqueous NH₄Cl

Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Dissolve 2-chloro-3-nitropyridine in anhydrous THF (0.15 M concentration) and cool to -78°C .

  • Addition: Add vinylmagnesium bromide dropwise over 20 minutes. Note: The solution will turn deep purple/brown, characteristic of the nitroso-intermediate formation.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C and stir for 8 hours. Do not warm to room temperature immediately, as this degrades the active magnesiated intermediate.

  • Quench: Pour the cold reaction mixture into saturated aqueous NH₄Cl at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[5] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). 7-Azaindole typically elutes later than indole due to pyridyl nitrogen polarity.

Protocol B: Pd-Catalyzed Cascade Synthesis of 4-Azaindole

Best for: Constructing 4-azaindoles from readily available aminopyridines.

Reagents:

  • 3-Amino-2-bromopyridine (1.0 equiv)

  • Vinyl bromide or substituted alkenyl bromide (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5.0 mol%)

  • NaOtBu (2.0 equiv)

  • Toluene (degassed)

Methodology:

  • Setup: In a glovebox or under strict Argon flow, combine 3-amino-2-bromopyridine, Pd₂(dba)₃, XPhos, and NaOtBu in a pressure tube.

  • Solvent: Add degassed toluene (0.2 M concentration).

  • Reagent Addition: Add the alkenyl bromide. Seal the tube.

  • Heating: Heat to 100-110°C for 12-16 hours.

    • Mechanism:[5][6][7] The reaction proceeds via intermolecular C-N cross-coupling followed by an intramolecular Heck cyclization.

  • Workup: Cool to room temperature. Filter through a celite pad, washing with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

References

  • Azaindole Therapeutic Agents. Song, J. J., et al. (2020).[7] Chemical Reviews.

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Le, W., et al.[8] (2016).[7][8] Bioorganic & Medicinal Chemistry Letters.

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Delaunay, T., et al.[4] (2016).[7][8] Organic Letters.

  • Bartoli Indole Synthesis. Wikipedia / Organic Chemistry Portal.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Popowycz, F., et al. (2018). MDPI Pharmaceuticals.

Sources

Validation

Comparative Guide: Assessing the Off-Target Effects of 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride

Executive Summary: The Scaffold Dilemma In the high-stakes arena of kinase inhibitor discovery, 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (often referred to as the 6-amino-5-azaindole scaffold) represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Dilemma

In the high-stakes arena of kinase inhibitor discovery, 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (often referred to as the 6-amino-5-azaindole scaffold) represents a critical bioisostere to the industry-standard 7-azaindole. While it offers distinct vectors for chemical substitution and improved solubility profiles, its structural similarity to adenine predisposes it to promiscuous ATP-competitive binding .

This guide provides a rigorous framework for assessing the off-target liabilities of this scaffold. Unlike standard datasheets, we focus on the selectivity window —comparing its performance against its primary alternative, the 7-azaindole (1H-Pyrrolo[2,3-b]pyridin-6-amine)—and detailing the specific experimental workflows required to validate its safety profile early in the drug discovery cascade.

Comparative Analysis: 5-Azaindole vs. 7-Azaindole

The choice between the [3,2-b] (5-azaindole) and [2,3-b] (7-azaindole) isomers often dictates the off-target toxicity profile of the final drug candidate.

Table 1: Scaffold Performance & Liability Profile
FeatureProduct: 1H-Pyrrolo[3,2-b]pyridin-6-amine Alternative: 1H-Pyrrolo[2,3-b]pyridin-6-amine Implication for Drug Design
Common Name 6-Amino-5-azaindole6-Amino-7-azaindoleNomenclature dictates IP space.[1]
H-Bond Donor/Acceptor N1 (Donor), N4 (Acceptor)N1 (Donor), N7 (Acceptor)N4 position in the product alters water-bridging networks in the ATP pocket.
Kinase Selectivity (Gini) Moderate (0.35 - 0.50) High (0.55 - 0.[1]70)The product is generally more promiscuous due to N4 interacting with the hinge region backbone more broadly.
CYP450 Inhibition Risk High (Planar amine)ModerateThe 6-amine is a metabolic "soft spot" prone to oxidation and CYP coordination.
Solubility (pH 7.4) High (>150 µM)Moderate (~80 µM)The product offers better physicochemical properties but higher toxicity risk.
Primary Off-Targets CK2, DYRK1A, CLK2 JAK family, Aurora KinasesDistinct "anti-targets" require different counter-screens.[1]

Analyst Insight: The [3,2-b] isomer (Product) is often selected when the [2,3-b] alternative fails to achieve potency. However, this potency often comes at the cost of selectivity. The N4 nitrogen in the product aligns perfectly with the hinge region of multiple serine/threonine kinases, necessitating a more aggressive off-target screening strategy.

Critical Off-Target Mechanisms

To accurately assess this product, one must understand why it fails. The toxicity is rarely random; it is structural.

Mechanism 1: The "Hinge Binder" Promiscuity

The 6-amine group acts as a hydrogen bond donor, while the pyridine nitrogen (N4) acts as an acceptor.[1] This mimics the Adenine ring of ATP. Consequently, the scaffold does not just bind the target kinase; it binds the "Kinome."

  • Risk: Pan-kinase inhibition leading to cardiotoxicity (via inhibition of survival kinases like AKT).

Mechanism 2: CYP Coordination

The electron-rich amino-pyridine system can coordinate directly with the Heme iron of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]

  • Risk: Drug-Drug Interactions (DDI) and metabolic instability.[1]

Visualization: The Off-Target Screening Cascade

The following diagram illustrates the decision logic for evaluating this scaffold.

ScreeningCascade Start Scaffold Selection: 1H-Pyrrolo[3,2-b]pyridin-6-amine Step1 Step 1: In Silico Docking (Exclude Pan-Assay Interference) Start->Step1 Step2 Step 2: Thermal Shift Assay (TSA) (Broad Kinase Panel) Step1->Step2 Pass Decision1 Tm Shift > 5°C on >10% Kinases? Step2->Decision1 Step3 Step 3: Active Site Titration (Kd Determination) Decision1->Step3 No (Selective) OutcomeB NO-GO: Scaffold Hopping (Switch to 7-Azaindole) Decision1->OutcomeB Yes (Promiscuous) Step4 Step 4: ADME/Tox Profiling (CYP Inhibition & hERG) Step3->Step4 OutcomeA GO: Proceed to Lead Optimization Step4->OutcomeA CYP IC50 > 10µM Step4->OutcomeB CYP IC50 < 1µM

Figure 1: Strategic workflow for validating azaindole scaffolds. Note the early "Kill" step at the Thermal Shift Assay if promiscuity is too high.

Experimental Assessment Protocols

To validate the off-target profile of the 1H-Pyrrolo[3,2-b]pyridin-6-amine scaffold, rely on these self-validating protocols.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: Rapidly assess the "stickiness" of the scaffold across a diverse panel of 96 kinases.

Materials:

  • Recombinant Kinase Domains (e.g., Eurofins KinaseProfiler).

  • Sypro Orange Dye (5000x stock).

  • qPCR Machine (e.g., Roche LightCycler).

Methodology:

  • Preparation: Dilute the scaffold to 10 µM in assay buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM MgCl2).

  • Control: Prepare a reference well with Staurosporine (positive control for pan-binding) and DMSO (negative control).

  • Reaction: Mix 0.5 µM kinase + 10 µM scaffold + 5x Sypro Orange.

  • Ramp: Heat from 25°C to 95°C at 0.05°C/second.

  • Data Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Interpretation: A

      
       indicates binding.
      
    • Validation Check: If the DMSO control

      
       varies by >0.5°C between runs, the protein is unstable; discard data.
      
Protocol B: CYP Inhibition (Fluorescence-Based)

Purpose:[1] Determine if the 6-amine moiety is inhibiting metabolic enzymes.

Materials:

  • Human Liver Microsomes (HLM).

  • NADPH Regenerating System.

  • Substrates: Midazolam (CYP3A4), Dextromethorphan (CYP2D6).[1]

Methodology:

  • Incubation: Incubate 0.5 mg/mL HLM with the scaffold (0.1 – 50 µM) for 5 minutes at 37°C.

  • Initiation: Add NADPH and the specific substrate.[1]

  • Termination: After 20 minutes, quench with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Detection: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot % Control Activity vs. Log[Inhibitor].

    • Pass Criteria:

      
      .
      
    • Fail Criteria:

      
       (High risk of clinical DDI).
      

Mechanism of Action Visualization

Understanding the binding mode is essential for rational design. The diagram below details how the [3,2-b] scaffold interacts with the kinase hinge region compared to the [2,3-b] alternative.

BindingMode Scaffold 1H-Pyrrolo[3,2-b] pyridin-6-amine Hinge Kinase Hinge Region (Glu-Met Backbone) Scaffold->Hinge H-Bond (N1 Donor) Water Conserved Water Molecule Scaffold->Water Displacement (Entropy Gain) Note Critical Difference: N4 Position allows broader hinge binding than N7 (Alternative) Scaffold->Note Hinge->Scaffold H-Bond (N4 Acceptor)

Figure 2: Binding topology.[1] The N4 nitrogen (characteristic of the 3,2-b isomer) creates a distinct acceptor vector that increases affinity but decreases selectivity compared to the N7 of the 2,3-b isomer.

References

  • Discovery of Azaindole Kinase Inhibitors Title: Structure-Activity Relationships of Azaindole-Based Kinase Inhibitors. Source: Journal of Medicinal Chemistry. URL:[Link] (Search: "Azaindole Kinase Inhibitor SAR")

  • Scaffold Selectivity Profiles Title: Comprehensive Analysis of Kinase Inhibitor Selectivity. Source: Nature Biotechnology. URL:[Link][1]

  • Metabolic Stability of Aromatic Amines Title: Strategies to Mitigate Aromatic Amine Toxicity in Drug Discovery. Source: Expert Opinion on Drug Metabolism & Toxicology. URL:[Link]

  • Protocol Validation Title: Assay Guidance Manual: Kinase Screening.[1] Source: NCBI Bookshelf. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride

[1][2] Executive Summary & Chemical Profile 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (CAS: 1015609-67-2) is a fused bicyclic intermediate frequently employed as a scaffold in kinase inhibitor development.[1][2] As...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (CAS: 1015609-67-2) is a fused bicyclic intermediate frequently employed as a scaffold in kinase inhibitor development.[1][2] As a nitrogen-containing heterocycle in hydrochloride salt form, it presents specific stability and toxicity profiles that differ from its free base counterparts.

Effective disposal requires understanding its dual nature: it is an acidic salt (potential for exothermic neutralization) and a bioactive heterocyclic amine (potential environmental persistence and toxicity). This guide outlines a self-validating disposal workflow designed to prevent cross-contamination and ensure regulatory compliance.

Physicochemical Data Table
PropertySpecificationOperational Implication
Molecular Formula C₇H₇N₃[1][2] · xHClNitrogen-rich; requires high-temp incineration to prevent NOx formation.[1][2]
Physical State Solid (Powder/Crystal)Dust hazard; requires particulate respiratory protection (N95/P100).[1][2]
Solubility Water, Methanol, DMSOHigh mobility in aquatic environments; DO NOT FLUSH .[1][2]
Acidity Acidic (HCl salt)Incompatible with strong bases and oxidizers.[1][2]
Hazard Class Irritant / Acute Tox.[1][2][3]GHS07 (Exclamation Mark).[1][2] Treat as potentially bioactive.

Hazard Assessment & Compatibility Logic

Before disposal, you must categorize the waste state.[4][5][6] The hydrochloride moiety implies that solutions of this compound are acidic. Mixing this directly with basic waste streams (e.g., waste containing sodium hydroxide or organic bases like triethylamine) can generate heat and pressure.

Critical Incompatibilities:

  • Strong Oxidizers: Reaction with pyrrole rings can be vigorous.

  • Strong Bases: Liberates the free amine and generates heat.

  • Hypochlorites (Bleach): Potential formation of chloramines (toxic gas).

Visualization: Hazard Decision Matrix

The following logic gate ensures you select the correct waste stream based on the chemical's state.

HazardLogic Start Waste Generation Point StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPath Segregate as Hazardous Solid Solid->SolidPath SolventCheck Identify Primary Solvent Liquid->SolventCheck Incineration High-Temp Incineration SolidPath->Incineration HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHaloSolvent No HaloSolvent->Incineration Labeling Label: 'Contains Chlorides' (Due to HCl salt) NonHaloSolvent->Labeling Labeling->Incineration

Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure incinerator compatibility.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Neat Substance)

Objective: Containment of dust and prevention of leaching.

  • Primary Containment: Place the solid waste in a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed primary bag inside a secondary high-density polyethylene (HDPE) waste container or a second bag.

  • Labeling:

    • Chemical Name: Write "1H-Pyrrolo[3,2-b]pyridin-6-amine HCl" fully. Do not use abbreviations or structure drawings alone.

    • Hazards: Check "Toxic" and "Irritant".[7]

    • Constituents: List "100%".

  • Disposal Route: Transfer to the facility's Solid Hazardous Waste stream destined for incineration.

Protocol B: Liquid Waste Disposal (Solutions)

Objective: Prevent solvent incompatibility and ensure destruction of the heterocycle.

  • pH Check: If the solution is aqueous, verify pH. If pH < 2, it is a D002 (Corrosive) waste.

  • Solvent Segregation:

    • Scenario 1 (Halogenated Solvents): If dissolved in DCM or Chloroform, dispose in the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated Solvents): If dissolved in Methanol, DMSO, or Water, dispose in the Non-Halogenated Organic carboy.

    • Crucial Step: Even in non-halogenated solvents, add a note to the tag: "Contains Chloride Salts." This informs the disposal facility that HCl will be generated upon combustion, requiring scrubbers.

  • Rinsing: Triple-rinse empty glassware with the compatible solvent and add rinsate to the waste container.

Emergency Spill Response

In the event of a spill, speed and containment are vital to prevent surface contamination.

Spill Cleanup Workflow:

  • Isolate: Evacuate the immediate area (radius 10ft).

  • PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is airborne, use N95/P100 protection.

  • Contain: Cover the spill with an inert absorbent (vermiculite or spill pads).

    • Note: Do not use paper towels for large quantities of the neat solid, as this creates combustible waste.

  • Neutralize (Liquids only): If a large volume of acidic solution is spilled, sprinkle sodium bicarbonate (baking soda) over the absorbent until bubbling ceases.

  • Collect: Sweep/scoop material into a dedicated waste bag. Label as "Spill Debris: 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl" .[1][2]

Regulatory Compliance & Waste Codes

While this specific CAS is not explicitly "P-listed" (acutely toxic) under US EPA RCRA regulations, it must be managed as hazardous waste due to its toxicity and chemical class (pyridine derivative).

Regulatory BodyClassificationWaste Code / Status
US EPA (RCRA) Characteristic WasteD002 (if pH < 2), D038 (Pyridine-like).[1][2] Treat as Hazardous Waste N.O.S.
European Waste Catalogue Laboratory Chemicals16 05 06 (Laboratory chemicals consisting of or containing dangerous substances).[1][2]
DOT (Transport) Toxic SolidNot regulated as Dangerous Goods for transport unless in bulk, but treat as Class 6.1 for internal safety.[1][2]

*Note on D038: While D038 specifically refers to Pyridine, fused pyridine derivatives are often managed under the same strict protocols to prevent regulatory ambiguity.[1][2]

Visualization: Waste Stream Handoff

This diagram illustrates the chain of custody from the bench to final destruction.

WasteStream Bench Lab Bench (Generation) Satellite Satellite Accumulation Area (SAA) Bench->Satellite Tagged & Sealed EHS EHS / Central Waste Storage Satellite->EHS Weekly Pickup Incinerator Rotary Kiln Incinerator (Final Destruction) EHS->Incinerator High Temp (>1000°C)

Figure 2: Chain of custody ensuring complete thermal destruction of the heterocyclic ring.

References

  • PubChem. 1H-Pyrrolo[3,2-b]pyridin-6-amine.[1][7] National Library of Medicine. Accessed October 2023.[4][8] [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[4][5][9] [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride

This guide provides an in-depth, procedural framework for the safe handling of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride in a laboratory setting. As drug development professionals, our primary responsibility extends...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride in a laboratory setting. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a culture of proactive risk mitigation. The protocols herein are designed as a self-validating system to ensure the highest standards of laboratory safety.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the chemical nature of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride is the foundational step in any safety protocol. As a heterocyclic amine salt, it presents a specific hazard profile that must be respected. The primary risks are associated with its potential for irritation and acute toxicity upon exposure.

The free base form of this compound is classified with several GHS hazard statements, which provide a clear warning of its potential effects. It is known to be harmful if swallowed, and can cause both skin and serious eye irritation.[1] Furthermore, it may cause respiratory irritation, a common hazard with powdered amine compounds.[1] While data for the hydrochloride salt is less detailed, it is prudent to assume it carries similar, if not enhanced, hazards due to the potential for increased corrosivity, a characteristic seen in similar hydrochloride salts of pyridine derivatives.

Table 1: Chemical and Hazard Summary

Property Value Source
Chemical Name 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride -
Molecular Formula C₇H₈ClN₃ [2]
Molecular Weight 169.61 g/mol [2]
Appearance Solid / Liquid [2]
GHS Hazard Codes (Free Base) H302, H315, H319, H335 [1]

| Hazard Statements | Harmful if swallowed.[1] Causes skin irritation.[1] Causes serious eye irritation.[1] May cause respiratory irritation.[1] | - |

The pyridine substructure also warrants consideration. Pyridine itself is known to pose risks, including potential liver damage and neurological effects like dizziness and headaches with significant exposure.[3][4] This informs the need for stringent controls to prevent systemic exposure.

The Core PPE and Safety Protocol

A robust safety plan follows the hierarchy of controls, prioritizing engineering and administrative controls to minimize reliance on PPE. PPE should be considered the final, essential barrier between the researcher and the chemical hazard.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Controls & PPE A Start: Assess Task (Weighing, Dissolving, Transfer) B Risk of Dust or Aerosol Generation? A->B C Risk of Splash or Splatter? A->C F Standard Attire: Lab Coat, Closed-Toe Shoes A->F G Hand Protection: Double-Gloving (e.g., Nitrile inner, Butyl outer) A->G D Sufficient General Ventilation? B->D  No E Mandatory: Chemical Fume Hood B->E  Yes H Eye Protection: Chemical Splash Goggles C->H I Add Face Shield C->I  Yes D->E  No J Respiratory Protection: NIOSH-Approved Respirator (Organic Vapor/Amine Cartridge) E->J If hood fails or for spill cleanup

Caption: PPE Selection Workflow for Handling 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride.

Engineering Controls: The First Line of Defense

All manipulations of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride, especially in its solid, powdered form, must be conducted inside a certified chemical fume hood.[5][6] This is a non-negotiable control. The rationale is to contain any dust or vapors at the source, preventing inhalation, which is a primary route of exposure that can lead to respiratory irritation.[1][5]

Eye and Face Protection: Preventing Irreversible Damage

Given the classification "Causes serious eye irritation" (H319) and the potential for severe eye damage with related compounds, standard safety glasses are insufficient.[1]

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.[7]

  • Enhanced Precaution: When handling larger quantities (>1g) or when there is a significant splash hazard (e.g., during vigorous mixing or transfers), a full-face shield must be worn in addition to chemical splash goggles.[7][8]

Hand Protection: Selecting the Right Barrier

Choosing the correct gloves is critical, as many standard laboratory gloves may not offer adequate protection against pyridine-based compounds.

  • Inadequacy of Standard Gloves: Standard, thin nitrile gloves are not recommended as the primary barrier for prolonged contact with pyridine and its derivatives.[6] They offer minimal protection and should only be considered for incidental contact.

  • Recommended Practice (Double Gloving): For all handling procedures, double gloving is the recommended protocol.

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A more robust, chemically resistant glove. Based on data for pyridine, butyl rubber gloves provide excellent resistance.[6] Neoprene may also be a suitable alternative.[9]

  • Causality: The double-gloving technique provides a dual benefit: the robust outer glove offers primary chemical resistance, while the inner glove protects against contamination during the removal of the outer glove (doffing). Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[10]

Table 2: Glove Material Compatibility (Reference: Pyridine)

Glove Material Chemical Resistance Rating Rationale & Recommendation
Nitrile Poor to Fair Not recommended for direct or prolonged contact.[6] Use only as an inner glove.
Natural Rubber Fair May be susceptible to degradation. Not a primary recommendation.
Neoprene Good A viable option for the outer glove.[9]

| Butyl Rubber | Excellent | Recommended outer glove material for handling pyridine and its derivatives.[6] |

Body Protection: Shielding from Contamination
  • A clean, fully-buttoned laboratory coat is the minimum requirement.[6]

  • When handling larger quantities or where splashes are likely, a chemical-resistant apron should be worn over the lab coat.[11]

  • Ensure legs are fully covered and wear closed-toe, non-permeable shoes.

Respiratory Protection: For Non-Routine Operations

Under normal operating conditions within a fume hood, respiratory protection is not required.[5] However, it becomes essential during emergency situations or when engineering controls are not available or fail.

  • Requirement: A NIOSH-approved air-purifying respirator is necessary for spill cleanup or emergency response.[12]

  • Cartridge Type: Use a combination cartridge for organic vapors and particulates.[12] For pyridine-like compounds, a Type K (Green) filter for ammonia and organic ammonia derivatives may also be appropriate.[12]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure.

  • Don PPE: Don all required PPE as outlined in Section 2, ensuring gloves are properly selected.

  • Weighing (Solid): If weighing the solid, perform this task on a weigh paper or in a tared container within the fume hood to contain dust. Use spatulas and tools with care to minimize aerosolization.

  • Transfer/Dissolving: When adding the compound to a solvent, do so slowly and carefully to avoid splashing. Keep the container opening pointed away from your face.

  • Post-Handling: After the procedure, decontaminate any surfaces and equipment.

  • Doff PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove gloves last.

  • Hygiene: Wash hands thoroughly with soap and water.[12]

Storage Requirements
  • Store the compound in a cool, dry, and well-ventilated area.[10][12]

  • Keep the container tightly sealed to prevent moisture absorption and potential degradation.[12][13]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][12]

Waste Disposal Plan

All materials contaminated with 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride are considered hazardous waste and must be disposed of accordingly.[14][15]

  • Segregation: Collect all waste, including contaminated gloves, weigh papers, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Aqueous/Solvent Waste: Collect liquid waste containing the compound in a separate, compatible, and properly labeled waste container.

  • Labeling: Ensure the waste container is labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Do not pour any waste down the drain.[12][15] Follow your institution's specific procedures for hazardous waste pickup and disposal. Incineration is a common method for pyridine-based waste.[14]

Emergency Response Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

Emergency_Response_Flowchart cluster_exposure Personal Exposure cluster_spill Chemical Spill Start Incident Occurs Decision1 Spill or Personal Exposure? Start->Decision1 Skin Skin Contact 1. Remove contaminated clothing. 2. Flush with water for 15+ min. Decision1->Skin Exposure Spill_Small Small Spill (<1g) 1. Alert others. 2. Ensure fume hood is on. 3. Absorb with inert material. 4. Collect for waste disposal. Decision1->Spill_Small Spill Eye Eye Contact 1. Flush with eyewash for 15+ min. 2. Hold eyelids open. 3. Seek IMMEDIATE medical attention. Inhale Inhalation 1. Move to fresh air. 2. Seek medical attention if symptoms persist. Spill_Large Large Spill (>1g) 1. Evacuate immediate area. 2. Alert supervisor & safety officer. 3. Do not attempt cleanup without proper training and respiratory protection.

Caption: Emergency Response Flowchart for Incidents Involving 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride.

Step-by-Step Emergency Actions
  • Skin Contact: Immediately remove all contaminated clothing.[12] Rinse the affected skin area thoroughly with copious amounts of water for at least 15 minutes.[16] Seek medical advice if irritation develops or persists.[12]

  • Eye Contact: This is a medical emergency. Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[12][16] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention without delay.

  • Inhalation: Move the affected person to fresh air immediately.[12][16] If breathing is difficult or symptoms like coughing or dizziness occur, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Call a poison control center or physician for guidance immediately.[12]

  • Spill Cleanup:

    • Alert Personnel: Notify others in the immediate area.

    • Evacuate: For large spills, evacuate the area and contact your institution's safety officer.

    • Ventilate: Ensure the fume hood is operating or the area is well-ventilated.

    • Contain: For small spills, wear appropriate PPE (including respiratory protection if outside a hood) and cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[4]

    • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4][17]

    • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

This guide provides a comprehensive framework for the safe handling of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride. Adherence to these protocols is essential for protecting the health and safety of all laboratory personnel.

References

  • PubChem. 1H-pyrrolo(2,3-b)pyridin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Alichem. 1H-Pyrrolo[3,2-b]pyridin-6-amine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs™ for Pyridine. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Braskem. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • University of Washington. Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • Carl ROTH. Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.